Potassium;4-formylbenzenesulfonate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;4-formylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.K/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRZHWPKSHINAP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Potassium 4-Formylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of potassium 4-formylbenzenesulfonate. The synthesis is presented as a two-step process: the formation of the precursor, 4-formylbenzenesulfonic acid, followed by its neutralization to the corresponding potassium salt. This document details the experimental protocols for these steps, summarizes key quantitative data, and provides predicted characterization data based on the analysis of analogous compounds. The guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.
Introduction
Potassium 4-formylbenzenesulfonate is an organic salt that holds potential as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its structure combines a reactive aldehyde group with a water-soluble sulfonate group, making it an interesting building block for creating complex molecules with specific functionalities. This guide outlines a practical approach to its synthesis and characterization.
Synthesis Methodology
The synthesis of potassium 4-formylbenzenesulfonate is most effectively achieved through a two-step process. First, the precursor, 4-formylbenzenesulfonic acid, is synthesized. This is followed by a neutralization reaction with a suitable potassium base to yield the final product.
Step 1: Synthesis of 4-Formylbenzenesulfonic Acid
Two primary routes for the synthesis of 4-formylbenzenesulfonic acid are prevalent: the sulfonation of benzaldehyde and the oxidation of p-toluenesulfonic acid.[1]
This method involves the direct sulfonation of benzaldehyde using fuming sulfuric acid. The aldehyde group is a meta-directing deactivator, so this reaction will primarily yield m-benzaldehyde sulfonic acid.[2][3][4][5] To obtain the para-isomer, separation from the meta-isomer would be required.
A more established and regioselective method is the oxidation of p-toluenesulfonic acid.[1] This approach leverages the methyl group of p-toluenesulfonic acid as the precursor to the aldehyde functionality.
Experimental Protocol (Method B):
-
In a reaction vessel equipped with a stirrer and temperature control, dissolve p-toluenesulfonic acid in a suitable solvent such as glacial acetic acid.
-
Slowly add an oxidizing agent, such as manganese dioxide or ceric ammonium nitrate, to the solution while maintaining the temperature between 20-30°C.
-
Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, quench the reaction by adding cold water.
-
The product, 4-formylbenzenesulfonic acid, can be isolated by filtration and purified by recrystallization.
Step 2: Neutralization to Potassium 4-Formylbenzenesulfonate
The second step involves the neutralization of 4-formylbenzenesulfonic acid with a potassium base, such as potassium hydroxide or potassium carbonate, to form the potassium salt.[6][7][8]
Experimental Protocol:
-
Dissolve the purified 4-formylbenzenesulfonic acid in a minimal amount of deionized water.
-
Slowly add a stoichiometric amount of a potassium hydroxide solution (e.g., 1 M) dropwise to the sulfonic acid solution while stirring.
-
Monitor the pH of the solution. The addition of the base should continue until a neutral pH (approximately 7.0) is achieved.
-
The resulting solution contains potassium 4-formylbenzenesulfonate. The salt can be isolated by evaporation of the solvent under reduced pressure.
-
The solid product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Quantitative Data
The following tables summarize the key quantitative data for the precursor, 4-formylbenzenesulfonic acid, and the expected data for the final product, potassium 4-formylbenzenesulfonate.
Table 1: Physicochemical Properties of 4-Formylbenzenesulfonic Acid
| Property | Value | Reference |
| CAS Number | 5363-54-2 | [1][9] |
| Molecular Formula | C₇H₆O₄S | [1][9] |
| Molecular Weight | 186.19 g/mol | [1] |
| Melting Point | 121.5-123.0 °C | [9] |
| Purity | ~95% (commercially available) |
Table 2: Predicted Physicochemical Properties of Potassium 4-Formylbenzenesulfonate
| Property | Predicted Value |
| Molecular Formula | C₇H₅KO₄S |
| Molecular Weight | 224.27 g/mol |
| Physical Form | Solid |
| Solubility | Soluble in water |
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aldehyde proton. The aromatic protons should appear as a set of doublets in the range of 7.5-8.5 ppm. The aldehyde proton should be a singlet further downfield, typically around 10.0 ppm. The integration of these signals should be in a 4:1 ratio (aromatic:aldehyde).
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the four distinct aromatic carbons, the aldehyde carbonyl carbon, and the carbon attached to the sulfonate group. The aldehyde carbonyl carbon is expected to be the most downfield signal, typically in the range of 190-200 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2820 and ~2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi doublet).
-
~1700 cm⁻¹: C=O stretching of the aldehyde.
-
~1600 and ~1475 cm⁻¹: C=C stretching of the aromatic ring.
-
~1200 and ~1040 cm⁻¹: S=O stretching of the sulfonate group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be the most suitable technique. The mass spectrum is expected to show a prominent peak for the 4-formylbenzenesulfonate anion at an m/z of 185.0.
Conclusion
This technical guide has outlined a feasible and well-documented pathway for the synthesis of potassium 4-formylbenzenesulfonate. The two-step approach, involving the synthesis of 4-formylbenzenesulfonic acid followed by its neutralization, is a robust method for obtaining the target compound. The provided experimental protocols and predicted characterization data offer a solid foundation for researchers and scientists to produce and verify this valuable chemical intermediate for applications in drug development and other areas of chemical synthesis.
References
- 1. Buy 4-Formylbenzenesulfonic acid | 5363-54-2 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. what will be the major product when a benzaldehyde reacts with fuming sul.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US2766276A - Neutralization of sulfonic acids - Google Patents [patents.google.com]
- 7. US2687420A - Process for the neutralization of sulfonated products suitable as detergents - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. 4-Formylbenzenesulfonic acid|lookchem [lookchem.com]
Physicochemical Properties of Potassium 4-Formylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of potassium 4-formylbenzenesulfonate. Due to the limited availability of direct experimental data for this specific salt, this document also includes data for the parent acid, 4-formylbenzenesulfonic acid, and related compounds to provide a comparative context. General principles of organic chemistry are applied to infer expected properties where direct data is absent.
Chemical Identity and Structure
Potassium 4-formylbenzenesulfonate is an organic potassium salt consisting of a potassium cation and a 4-formylbenzenesulfonate anion. The anion features a benzene ring substituted with a formyl (-CHO) group and a sulfonate (-SO3-) group at the para positions.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | potassium;4-formylbenzenesulfonate |
| Molecular Formula | C₇H₅KO₄S |
| Canonical SMILES | C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[K+] |
| InChI Key | XSAOGXMGZVFIIE-UHFFFAOYSA-N |
Physicochemical Data
Quantitative experimental data for potassium 4-formylbenzenesulfonate is not extensively reported in publicly available literature. The following table summarizes the available data for the parent acid, 4-formylbenzenesulfonic acid, and calculated or inferred values for the potassium salt.
Table 2: Physicochemical Properties
| Property | Value (Potassium 4-formylbenzenesulfonate) | Value (4-Formylbenzenesulfonic Acid) | Notes and References |
| Molecular Weight | 224.28 g/mol | 186.19 g/mol | Calculated based on the atomic weight of potassium (39.0983 u).[1][2][3] |
| Physical Form | Solid (expected) | Solid | Based on the properties of similar aryl sulfonates and the parent acid.[4] |
| Melting Point | Data not available | Data not available | Related compound, potassium toluene-4-sulfonate, has a melting point of 106-107°C. |
| Boiling Point | Decomposes (expected) | Data not available | Ionic salts typically decompose at high temperatures rather than boil. |
| Solubility in Water | High (expected) | Data not available | Potassium salts of organic acids are generally highly soluble in water. |
| pKa | Not applicable (salt) | Data not available | The parent acid is a strong acid. |
Experimental Protocols
Proposed Synthesis of Potassium 4-Formylbenzenesulfonate
A common method for the preparation of aryl sulfonates involves the sulfonation of an aromatic ring followed by neutralization.
Reaction Scheme:
-
Sulfonation of Benzaldehyde: Benzaldehyde is treated with a sulfonating agent, such as fuming sulfuric acid (oleum), to introduce the sulfonic acid group at the para position. The reaction is typically carried out at a controlled temperature.
-
Neutralization: The resulting 4-formylbenzenesulfonic acid is then neutralized with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent (e.g., water or ethanol).
-
Isolation: The potassium 4-formylbenzenesulfonate product can be isolated by precipitation, filtration, and drying. Recrystallization from a suitable solvent may be necessary for purification.
Analytical Methods
The characterization and purity assessment of potassium 4-formylbenzenesulfonate would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic signals for the aromatic protons, the aldehyde proton, and the carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present, such as the C=O stretch of the aldehyde, the S=O stretches of the sulfonate group, and the aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the anion.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, potassium, and sulfur, confirming the empirical formula.
-
Melting Point Determination: To assess purity, although a sharp melting point may not be observed if the compound decomposes.
-
Solubility Studies: To quantitatively determine the solubility in various solvents.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of potassium 4-formylbenzenesulfonate.
Caption: Proposed synthesis workflow for potassium 4-formylbenzenesulfonate.
Logical Relationship of Physicochemical Properties
The following diagram illustrates the relationship between the chemical structure and the expected physicochemical properties of potassium 4-formylbenzenesulfonate.
Caption: Relationship between structure and expected properties.
Safety Information
Conclusion
This technical guide consolidates the available information on the physicochemical properties of potassium 4-formylbenzenesulfonate. While specific experimental data for the salt is limited, a reasonable estimation of its properties can be made based on the data of its parent acid and general chemical principles. The provided synthetic workflow and analytical methods offer a starting point for researchers interested in the preparation and characterization of this compound. Further experimental investigation is required to definitively determine its physicochemical constants.
References
Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of Potassium 4-Formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of potassium 4-formylbenzenesulfonate. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this document outlines the synthesis and analytical workflow that would be employed for its characterization. The information herein serves as a robust framework for researchers undertaking the crystallographic study of this and related organic salts.
Synthesis of Potassium 4-Formylbenzenesulfonate
The synthesis of potassium 4-formylbenzenesulfonate can be approached through a multi-step process, beginning with the sulfonation of a suitable benzaldehyde derivative. A common industrial method for the synthesis of the analogous sodium salt involves the reaction of o-chlorobenzaldehyde with sodium sulfite. A similar principle can be applied for the potassium salt.
A plausible synthetic route commences with the sulfonation of benzaldehyde. This can be followed by a neutralization step with a potassium base, such as potassium hydroxide, to yield the desired potassium 4-formylbenzenesulfonate. Subsequent purification and crystallization are critical for obtaining single crystals suitable for X-ray diffraction analysis.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of potassium 4-formylbenzenesulfonate would follow a standardized workflow for small molecule single-crystal X-ray diffraction.
Crystal Selection and Mounting
High-quality single crystals, typically in the size range of 0.1-0.3 mm, are essential for successful data collection. The selected crystal is mounted on a goniometer head for precise orientation within the X-ray beam.
Data Collection
A single-crystal X-ray diffractometer is used to collect the diffraction data. This instrument comprises an X-ray source, a goniometer, and a detector. The crystal is rotated through various orientations, and the resulting diffraction patterns are recorded.
Data Processing and Structure Solution
The raw diffraction intensities are processed to yield a set of unique reflections. The "phase problem," a central challenge in crystallography, is then addressed using computational methods to generate an initial electron density map. From this map, the atomic positions can be determined.
Structure Refinement
The initial structural model is refined to improve the agreement between the calculated and observed diffraction data. This iterative process adjusts atomic positions, thermal parameters, and other crystallographic parameters to yield a final, accurate crystal structure.
A Technical Guide to the Spectroscopic Analysis of Potassium 4-Formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for potassium 4-formylbenzenesulfonate, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of published experimental spectra for this specific salt, this document presents a detailed analysis based on data from closely related analogs and established principles of spectroscopic interpretation for aromatic sulfonated compounds. The guide includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.
Chemical Structure
Potassium 4-formylbenzenesulfonate is an organic salt with the chemical formula C₇H₅KO₄S. Its structure consists of a benzene ring substituted with a formyl group (-CHO) and a sulfonate group (-SO₃⁻) in a para (1,4) arrangement, with a potassium cation (K⁺) as the counterion.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for potassium 4-formylbenzenesulfonate. These predictions are based on the analysis of similar compounds, including benzenesulfonates and aromatic aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for Potassium 4-Formylbenzenesulfonate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~8.0 | Doublet | 2H | Aromatic protons ortho to the sulfonate group |
| ~7.8 | Doublet | 2H | Aromatic protons ortho to the formyl group |
Solvent: D₂O
Table 2: Predicted ¹³C NMR Data for Potassium 4-Formylbenzenesulfonate
| Chemical Shift (δ) ppm | Assignment |
| ~195 | Carbonyl carbon (-CHO) |
| ~145 | Aromatic carbon attached to the sulfonate group |
| ~138 | Aromatic carbon attached to the formyl group |
| ~130 | Aromatic carbons ortho to the formyl group |
| ~128 | Aromatic carbons ortho to the sulfonate group |
Solvent: D₂O
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for Potassium 4-Formylbenzenesulfonate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch of the aldehyde |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1200, ~1040 | Strong | S=O asymmetric and symmetric stretching of the sulfonate group |
| ~830 | Strong | Para-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For a non-volatile salt like potassium 4-formylbenzenesulfonate, electrospray ionization (ESI) is the preferred method.
Table 4: Predicted Mass Spectrometry Data for Potassium 4-Formylbenzenesulfonate (Negative Ion ESI-MS)
| m/z | Ion |
| 185.0 | [M-K]⁻ (anion of 4-formylbenzenesulfonic acid) |
| 157.0 | [M-K-CO]⁻ |
| 105.0 | [M-K-SO₃]⁻ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of potassium 4-formylbenzenesulfonate in 0.6-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent Signal Suppression: Use a presaturation sequence to suppress the residual HDO signal.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent signal or an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid potassium 4-formylbenzenesulfonate powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of potassium 4-formylbenzenesulfonate (approximately 10-100 µM) in a 50:50 mixture of acetonitrile and water.
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS), such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion polarity.
-
Capillary Voltage: 2.5-3.5 kV.
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature of 250-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the relationships between the compound and the analytical techniques, as well as a general workflow for spectroscopic analysis.
Caption: Relationship between the compound and spectroscopic techniques.
Caption: General workflow for spectroscopic data acquisition and analysis.
Unraveling the Thermal Profile of Potassium 4-Formylbenzenesulfonate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of potassium 4-formylbenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from analogous compounds to project the thermal behavior of this specific molecule, for which direct experimental data is not publicly available. The following sections detail the anticipated thermal properties, relevant experimental methodologies for their determination, and a proposed decomposition mechanism.
Executive Summary
Potassium 4-formylbenzenesulfonate is a bifunctional organic salt incorporating both a reactive aldehyde and a stable sulfonate group. Understanding its thermal stability is critical for applications in chemical synthesis, materials science, and pharmaceutical development, where it may be subjected to elevated temperatures during processing, storage, or formulation. This guide provides a framework for anticipating its thermal decomposition characteristics through the analysis of structurally related compounds.
Thermal Stability Assessment of Analogous Compounds
Due to the absence of direct experimental data for potassium 4-formylbenzenesulfonate, this section presents thermal data for analogous compounds: potassium benzenesulfonate and 4-formylbenzoic acid. This information allows for an educated estimation of the thermal properties of the target compound. The sulfonate group is expected to be the more thermally stable moiety, while the formyl group is more susceptible to thermal degradation. The presence of an electron-withdrawing sulfonate group may enhance the stability of the aldehyde.[1]
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Decomposition Notes |
| Potassium Benzenesulfonate | C₆H₅SO₃K | 50-51 (anhydrous) | Decomposes before boiling[2] | Tends to decompose before reaching its theoretical boiling point.[2] |
| 4-Formylbenzoic Acid | C₈H₆O₃ | 247[3] | 332.6 at 760 mmHg[3] | May decompose upon heating, releasing carbon monoxide and other combustion byproducts.[3][4] |
Experimental Protocols for Thermal Analysis
The following are detailed methodologies for the key experiments used to characterize the thermal stability of organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample (typically 1-10 mg) of the subject compound is placed in a high-purity, inert crucible (e.g., alumina or platinum).
-
The crucible is loaded into a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.
-
The mass of the sample is continuously monitored by a highly sensitive microbalance as the temperature increases.
-
The resulting data is plotted as mass loss percentage versus temperature, yielding a TGA curve. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, identifying melting points, phase transitions, and decomposition enthalpies.
Methodology:
-
A small, weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC instrument.
-
The pans are heated at a controlled, linear rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks on a DSC thermogram, which plots heat flow against temperature.
Visualizing Experimental and Decomposition Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for thermal analysis and a proposed decomposition pathway for potassium 4-formylbenzenesulfonate.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Buy potassium benzenesulfonate | 934-55-4 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Formylbenzoic acid(619-66-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to Potassium 4-Formylbenzenesulfonate: Discovery, Synthesis, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of potassium 4-formylbenzenesulfonate, a key organic intermediate. While the specific historical discovery of the potassium salt is not extensively documented, its development is intrinsically linked to its parent compound, 4-formylbenzenesulfonic acid. This document details the historical context of aromatic sulfonic acids, the synthesis and properties of 4-formylbenzenesulfonic acid, and the subsequent preparation and characteristics of its potassium salt.
Historical Context: The Rise of Aromatic Sulfonic Acids
The study of aromatic sulfonic acids dates back to the 19th century, playing a pivotal role in the development of synthetic organic chemistry. The sulfonation of aromatic compounds, a process that introduces the sulfonic acid group (-SO₃H) onto an aromatic ring, became a cornerstone of industrial chemistry, particularly in the production of dyes and, later, pharmaceuticals. The ability of the sulfonic acid group to impart water solubility to organic molecules was a critical technological advancement.
While the exact date of the first synthesis of 4-formylbenzenesulfonic acid is not clearly cited in available literature, its preparation falls within the broader historical development of sulfonated aromatic aldehydes. These compounds emerged as valuable bifunctional molecules, possessing both the reactive aldehyde group and the solubilizing sulfonic acid group.
Physicochemical Properties
The properties of potassium 4-formylbenzenesulfonate are closely related to its corresponding acid and other salt forms. The available quantitative data is summarized below.
| Property | 4-Formylbenzenesulfonic Acid | Potassium 4-Formylbenzenesulfonate (Predicted/Inferred) |
| Molecular Formula | C₇H₆O₄S | C₇H₅KO₄S |
| Molecular Weight | 186.19 g/mol | 224.27 g/mol |
| Appearance | Solid | White to off-white crystalline powder (typical for salts) |
| Melting Point | Not available | Likely decomposes at a high temperature |
| Solubility | Soluble in water | Expected to be highly soluble in water |
| pKa | Strongly acidic | Not applicable (salt) |
Synthesis and Experimental Protocols
The synthesis of potassium 4-formylbenzenesulfonate is a two-step process involving the sulfonation of benzaldehyde to form 4-formylbenzenesulfonic acid, followed by neutralization with a potassium base.
Synthesis of 4-Formylbenzenesulfonic Acid
The primary method for the synthesis of 4-formylbenzenesulfonic acid is the direct sulfonation of benzaldehyde.
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a dropping funnel is charged with benzaldehyde.
-
Sulfonation: Fuming sulfuric acid (oleum) is added dropwise to the benzaldehyde with constant stirring and cooling to maintain a controlled temperature. The reaction is typically exothermic.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto ice to precipitate the sulfonic acid.
-
Isolation and Purification: The crude 4-formylbenzenesulfonic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Preparation of Potassium 4-Formylbenzenesulfonate
The potassium salt is obtained by neutralizing the sulfonic acid with a suitable potassium base.
Experimental Protocol:
-
Dissolution: 4-Formylbenzenesulfonic acid is dissolved in a suitable solvent, typically water or an alcohol-water mixture.
-
Neutralization: A stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is added portion-wise to the solution with stirring. The pH of the solution is monitored to ensure complete neutralization (pH ~7).
-
Isolation: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude potassium 4-formylbenzenesulfonate.
-
Purification: The salt can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
Applications in Research and Development
Potassium 4-formylbenzenesulfonate, and its parent acid, are versatile intermediates in organic synthesis and have potential applications in drug development.
-
Organic Synthesis: The aldehyde group can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions, to build more complex molecular architectures. The sulfonate group can act as a directing group in further aromatic substitution reactions and enhances the water solubility of the molecule and its derivatives.
-
Drug Development: The water-solubility imparted by the sulfonate group is a desirable property in medicinal chemistry, as it can improve the pharmacokinetic profile of drug candidates. The formyl group provides a reactive handle for the attachment of pharmacophores or for conjugation to larger biomolecules. While specific drug development pathways involving this exact potassium salt are not widely published, its structural motifs are relevant to the design of soluble, reactive pharmaceutical intermediates.
Conclusion
Potassium 4-formylbenzenesulfonate is a valuable, water-soluble organic compound with significant potential as an intermediate in organic synthesis and pharmaceutical research. While its specific history of discovery is not as well-defined as that of broader classes of aromatic sulfonic acids, its synthesis is straightforward and relies on well-established chemical principles. The combination of a reactive aldehyde and a solubilizing sulfonate group in a single molecule ensures its continued relevance in the development of novel chemical entities. Further research into its specific applications may uncover unique properties and uses that differentiate it more distinctly from its corresponding acid and other salt forms.
A Toxicological and Safety Assessment Framework for Potassium 4-Formylbenzenesulfonate
Disclaimer: Publicly available toxicological data for Potassium 4-Formylbenzenesulfonate is limited. This guide provides a framework for its assessment based on established scientific principles and regulatory guidelines. The information herein should be used as a reference for required testing and not as a definitive statement on the substance's specific toxicological profile. Data for structurally similar compounds is presented for illustrative purposes only and should be interpreted with caution.
Executive Summary
Physicochemical Properties and Initial Hazard Assessment
A thorough toxicological assessment begins with understanding the substance's physical and chemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for Potassium 4-Formylbenzenesulfonate is scarce, an initial hazard assessment can be informed by data from structurally related compounds, such as potassium benzenesulfonate.
For illustrative purposes, the hazard classification for the related compound, Potassium Benzenesulfonate, suggests potential for harm.[1] It is categorized as harmful if swallowed, in contact with skin, or inhaled, and is noted to cause skin, eye, and respiratory irritation.[1] This underscores the necessity of generating specific data for Potassium 4-Formylbenzenesulfonate.
Core Toxicological Endpoints and Required Data
Comprehensive safety evaluation requires data across several key toxicological endpoints. The following tables outline the essential quantitative data that should be obtained through experimental testing.
Table 1: Acute Toxicity Data Template
| Test Guideline | Endpoint | Species | Route of Administration | Result (e.g., LD50, LC50) | GHS Category |
|---|---|---|---|---|---|
| OECD 423 | Acute Oral Toxicity | Rat | Oral | Data Needed | To be determined |
| OECD 402 | Acute Dermal Toxicity | Rat/Rabbit | Dermal | Data Needed | To be determined |
| OECD 403 | Acute Inhalation Toxicity | Rat | Inhalation | Data Needed | To be determined |
Table 2: Irritation and Sensitization Data Template
| Test Guideline | Endpoint | Species/System | Observation | Result (e.g., PII, Score) | GHS Category |
|---|---|---|---|---|---|
| OECD 439 | In Vitro Skin Irritation | Reconstructed Human Epidermis | Cell Viability | Data Needed | To be determined |
| OECD 492 | In Vitro Eye Irritation | Reconstructed Human Cornea-like Epithelium | Tissue Damage | Data Needed | To be determined |
| OECD 497 | Skin Sensitization | In Chemico/In Vitro/In Silico | Multiple Endpoints | Data Needed | To be determined |
Table 3: Genotoxicity Data Template
| Test Guideline | Endpoint | System | Metabolic Activation | Result | Conclusion |
|---|---|---|---|---|---|
| OECD 471 | Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | With and Without S9 | Data Needed | To be determined |
| OECD 487 | In Vitro Mammalian Cell Micronucleus Test | Human Lymphocytes or Cell Line | With and Without S9 | Data Needed | To be determined |
Standardized Experimental Protocols
Detailed and standardized protocols are critical for generating reproducible and regulatory-accepted data. The following sections describe the methodologies for the core toxicological endpoints based on OECD Guidelines.[2][3]
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the LD50 and classify the substance based on oral toxicity.
-
Principle: A stepwise procedure using a limited number of animals (typically rats, often of a single sex). The procedure starts with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of dosing at one level determines the dose for the next step.
-
Methodology:
-
Animals: Healthy, young adult rats of a standard strain are used. They are fasted prior to dosing.
-
Dosing: The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic, and central nervous system activity), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Interpretation: The LD50 is estimated based on the observed mortality at different dose steps, leading to a GHS classification.
-
In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test)
This non-animal method assesses the potential of a substance to cause skin irritation.
-
Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Skin irritation potential is determined by the resulting cell viability.
-
Methodology:
-
Test System: Commercially available RhE models consisting of normal, human-derived epidermal keratinocytes.
-
Application: The test substance is applied directly to the surface of the epidermis tissue.
-
Incubation: Tissues are incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure and rinsing, the tissue's cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is measured spectrophotometrically.
-
Interpretation: A substance is classified as a skin irritant if the mean cell viability of the treated tissues is reduced below a defined threshold (e.g., ≤ 50%) compared to negative controls.
-
Bacterial Reverse Mutation Test (OECD Guideline 471: Ames Test)
This is a widely used in vitro test for identifying gene mutations.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test substance to cause reverse mutations (reversions), restoring the bacteria's ability to grow on an amino acid-deficient medium.
-
Methodology:
-
Strains: A standard set of bacterial strains is used to detect various types of mutations (e.g., frameshift, base-pair substitutions).
-
Metabolic Activation: The test is performed both with and without an external metabolic activation system (the "S9 mix," derived from rat liver homogenate) to mimic mammalian metabolism.
-
Exposure: The test substance is incubated with the bacterial strains and the S9 mix (or buffer) on agar plates.
-
Incubation: Plates are incubated for 48-72 hours.
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.
-
Visualized Workflows and Logic
Visual diagrams help clarify the complex processes involved in toxicological assessment and hazard classification. The following workflows are generated using the DOT language.
Caption: A generalized workflow for the toxicological assessment of a new chemical substance.
Caption: Decision logic for skin irritation/corrosion classification based on in vitro data.
References
Methodological & Application
Application Notes and Protocols: The Use of Potassium 4-Formylbenzenesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-formylbenzenesulfonate is a water-soluble aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and a highly polar sulfonate salt, imparts unique solubility and reactivity characteristics. This makes it an attractive starting material for the synthesis of a variety of organic molecules, particularly in the realms of medicinal chemistry, materials science, and industrial applications where aqueous reaction conditions are desirable. The presence of the sulfonate group can enhance the water solubility of the final products, a crucial property for pharmaceutical and biological applications.
The primary utility of potassium 4-formylbenzenesulfonate lies in its aldehyde functionality, which can readily participate in a wide range of classical organic reactions. These include, but are not limited to, nucleophilic additions, reductions, and various condensation reactions. The sulfonate group, being a salt of a strong acid, is generally unreactive under many of these conditions, allowing for selective transformations at the formyl group.
Key Applications
The principal applications of potassium 4-formylbenzenesulfonate are centered around the synthesis of larger, functionalized molecules where water solubility is a key design element.
-
Synthesis of Water-Soluble Stilbene Derivatives: Stilbenes are a class of compounds with diverse biological activities and applications as fluorescent dyes and optical brighteners. The incorporation of the potassium sulfonate group via the use of potassium 4-formylbenzenesulfonate as a precursor can significantly enhance the aqueous solubility of the resulting stilbene derivatives. This is particularly advantageous for biological screening and for applications in aqueous-based formulations.
-
Precursor for Heterocyclic Synthesis: The aldehyde group is a common entry point for the construction of various heterocyclic ring systems. Potassium 4-formylbenzenesulfonate can be employed in condensation reactions with amines, hydrazines, and other difunctional nucleophiles to generate water-soluble heterocyclic compounds, which are of interest in medicinal chemistry.
-
Functionalization of Biomolecules: The water-soluble nature of potassium 4-formylbenzenesulfonate makes it a suitable reagent for the modification of biomolecules, such as proteins and peptides, in aqueous buffer systems. The aldehyde can react with primary amine groups (e.g., lysine residues) via reductive amination to form stable secondary amine linkages.
Data Presentation: Representative Knoevenagel Condensation
The following table summarizes the typical reactants, reagents, and expected products for a Knoevenagel condensation reaction utilizing potassium 4-formylbenzenesulfonate to synthesize a water-soluble stilbene derivative. This reaction is a classic example of carbon-carbon bond formation involving an aldehyde.
| Reactant/Reagent | Structure | Molecular Weight ( g/mol ) | Molar Equivalents | Role |
| Potassium 4-formylbenzenesulfonate | 226.26 | 1.0 | Aldehyde source | |
| Diethyl malonate | 160.17 | 1.1 | Active methylene compound | |
| Piperidine | 85.15 | 0.1 (catalytic) | Base catalyst | |
| Ethanol | 46.07 | Solvent | Reaction medium | |
| Expected Product | Structure | Molecular Weight ( g/mol ) | ||
| Diethyl 2-(4-sulfonatobenzylidene)malonate, potassium salt | 368.43 | - | α,β-unsaturated ester |
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Stilbene Precursor via Knoevenagel Condensation
This protocol describes a representative procedure for the Knoevenagel condensation of potassium 4-formylbenzenesulfonate with an active methylene compound, such as diethyl malonate, to form a water-soluble α,β-unsaturated ester.
Materials:
-
Potassium 4-formylbenzenesulfonate (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Ice bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add potassium 4-formylbenzenesulfonate (1.0 eq) and anhydrous ethanol to achieve a concentration of approximately 0.5 M.
-
Stir the mixture at room temperature until the potassium 4-formylbenzenesulfonate is fully dissolved.
-
To the stirred solution, add diethyl malonate (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel, eluting with a polar solvent system.
-
Isolate the purified product, a water-soluble stilbene precursor, and dry it under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Logical relationships of potassium 4-formylbenzenesulfonate.
Application Notes and Protocols: Aryl Sulfonates and Aryl Aldehydes as Reagents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of aryl sulfonates and aryl aldehydes as versatile reagents in various palladium and nickel-catalyzed cross-coupling reactions. Due to the limited literature on the direct use of potassium 4-formylbenzenesulfonate as a coupling partner, this document focuses on the applications of its core functional motifs: the aryl sulfonate and the aryl aldehyde. These notes are intended to serve as a practical guide for synthetic chemists in academic and industrial research, particularly in the field of drug development where the construction of complex molecular architectures is paramount.
Part 1: Aryl Sulfonates in Cross-Coupling Reactions
Aryl sulfonates, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), have emerged as effective electrophilic partners in cross-coupling reactions. They are often more stable and easier to handle than the corresponding aryl halides and can be readily prepared from phenols.
Suzuki-Miyaura Coupling of Aryl Sulfonates
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. Aryl sulfonates are viable alternatives to aryl halides in this transformation.
Application: Synthesis of biaryl and heteroaryl-aryl compounds.
General Reaction Scheme:
Quantitative Data Summary:
| Entry | Aryl Sulfonate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-tert-butylphenyl mesylate | Furan-3-boronic acid | Pd(OAc)₂ (2) | L2 (XPhos) (4) | K₃PO₄ | t-AmOH | 100 | 98 | [1] |
| 2 | 4-tert-butylphenyl tosylate | Phenylboronic acid | Pd(OAc)₂ (0.2) | CM-phos (0.4) | K₃PO₄ | Dioxane | 100 | >99 | [2] |
| 3 | Phenyl tosylate | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | L2 (XPhos) (4) | K₃PO₄ | t-AmOH | 100 | 95 | [1] |
| 4 | Naphthyl-2-mesylate | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | L2 (XPhos) (4) | K₃PO₄ | t-AmOH | 100 | 91 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-tert-butylphenyl mesylate with Furan-3-boronic acid [1]
-
To an oven-dried vial equipped with a stir bar, add Pd(OAc)₂ (2 mol%), XPhos ligand (4 mol%), and K₃PO₄ (2.0 mmol).
-
The vial is evacuated and backfilled with argon.
-
Add 4-tert-butylphenyl mesylate (1.0 mmol) and furan-3-boronic acid (1.5 mmol).
-
Add t-Amyl alcohol (3 mL).
-
The vial is sealed and the reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow for Suzuki-Miyaura Coupling of Aryl Sulfonates:
Caption: Workflow for Suzuki-Miyaura coupling of aryl sulfonates.
Heck Reaction of Aryl Sulfonates
The Heck reaction provides a method for the arylation of alkenes. Nickel-catalyzed versions have been developed to effectively couple aryl sulfonates with olefins.[3][4]
Application: Synthesis of substituted alkenes.
General Reaction Scheme:
Quantitative Data Summary:
| Entry | Aryl Sulfonate | Alkene | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Base (equiv) | Yield (%) | Reference |
| 1 | Phenyl tosylate | 1-Octene | Ni(COD)₂ (10) | dcypt (10) | TESOTf (1.2) | DTBMP (1.2) | 85 | [3] |
| 2 | 4-Methoxyphenyl mesylate | Styrene | Ni(COD)₂ (10) | dcypt (10) | TESOTf (1.2) | DTBMP (1.2) | 78 | [3] |
| 3 | Naphthyl-2-sulfamate | Cyclohexene | Ni(COD)₂ (10) | dcypt (10) | TESOTf (1.2) | DTBMP (1.2) | 92 | [3] |
Experimental Protocol: Nickel-Catalyzed Heck Reaction of Phenyl Tosylate with 1-Octene [3]
-
In a nitrogen-filled glovebox, a vial is charged with Ni(COD)₂ (10 mol%) and the bidentate ligand dcypt (10 mol%).
-
The vial is sealed, removed from the glovebox, and phenyl tosylate (1.0 mmol) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 1.2 equiv) are added under a stream of nitrogen.
-
1-Octene (1.5 mmol) and the solvent (e.g., THF) are added via syringe.
-
Triethylsilyl trifluoromethanesulfonate (TESOTf, 1.2 equiv) is added, and the reaction is stirred at 60 °C for 24 hours.
-
After cooling, the reaction is quenched with water, and the product is extracted with diethyl ether.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the substituted alkene.
Sonogashira Coupling of Aryl Sulfonates
While direct Sonogashira coupling of aryl sulfonates is challenging, the use of arylsulfonium salts as coupling partners has been successfully demonstrated.[5][6][7]
Application: Synthesis of aryl alkynes.
General Reaction Scheme:
Quantitative Data Summary:
| Entry | Arylsulfonium Salt | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Triphenylsulfonium triflate | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 95 | [5] |
| 2 | (4-Methoxyphenyl)diphenylsulfonium triflate | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 88 | [5] |
| 3 | (4-Acetylphenyl)diphenylsulfonium triflate | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 91 | [5] |
Experimental Protocol: Sonogashira Coupling of Triphenylsulfonium Triflate with Phenylacetylene [5]
-
A mixture of triphenylsulfonium triflate (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) is placed in a Schlenk tube.
-
The tube is evacuated and backfilled with argon.
-
Anhydrous DMF, triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol) are added via syringe.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by column chromatography to give the desired aryl alkyne.
Part 2: Aryl Aldehydes in Cross-Coupling Reactions
The aldehyde functional group can be a participant in cross-coupling reactions, either directly (decarbonylative coupling) or as a directing/activating group. Its presence is generally well-tolerated in many standard cross-coupling protocols.
Decarbonylative Suzuki-Miyaura Coupling
Aryl aldehydes can undergo decarbonylative cross-coupling, where the formyl group is extruded as carbon monoxide, leading to the formation of a biaryl product. This serves as an alternative to using aryl halides.[8]
Application: Synthesis of biaryl compounds from readily available aryl aldehydes or carboxylic acids.
General Reaction Scheme:
Quantitative Data Summary:
| Entry | Heterocyclic Carboxylic Acid* | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pyridine-2-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 160 | 92 | [8] |
| 2 | Pyrimidine-5-carboxylic acid | 4-Tolylboronic acid | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 160 | 85 | [8] |
| 3 | Quinoline-2-carboxylic acid | 3-Chlorophenylboronic acid | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 160 | 78 | [8] |
| Note: The cited examples use carboxylic acids, which are precursors to the in-situ generated activated species for decarbonylative coupling, a process closely related to the coupling of aldehydes. |
Experimental Protocol: Decarbonylative Coupling of Pyridine-2-carboxylic Acid with 4-Methoxyphenylboronic Acid [8]
-
To a microwave vial, add pyridine-2-carboxylic acid (0.5 mmol), 4-methoxyphenylboronic acid (0.75 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ (1.5 mmol).
-
The vial is sealed, and dioxane (2 mL) is added.
-
The reaction mixture is heated in a microwave reactor at 160 °C for 30 minutes.
-
After cooling, the mixture is diluted with ethyl acetate and filtered.
-
The filtrate is concentrated, and the crude product is purified by flash chromatography to afford the biaryl product.
Signaling Pathway for Decarbonylative Coupling:
Caption: Catalytic cycle for decarbonylative Suzuki-Miyaura coupling.
Aldehyde Group Tolerance in Suzuki-Miyaura Coupling
In many cases, the formyl group is well-tolerated in Suzuki-Miyaura reactions, allowing for the synthesis of formyl-substituted biaryls which are valuable synthetic intermediates.[9][10]
Application: Synthesis of functionalized biaryls containing an aldehyde moiety for further derivatization.
General Reaction Scheme:
Quantitative Data Summary:
| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 92 | [9] |
| 2 | 4-Bromothiophene-2-carbaldehyde | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 88 | [9] |
| 3 | 4-Bromobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 95 | (General Conditions) |
Experimental Protocol: Synthesis of 4-Phenylthiophene-2-carbaldehyde [9]
-
A mixture of 4-bromothiophene-2-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (3.0 mmol) is taken in a round-bottom flask.
-
1,4-Dioxane (15 mL) is added to the flask.
-
The reaction mixture is refluxed at 85-90 °C for 12 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the pure product.
Disclaimer: The protocols provided are based on published literature and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals and reagents.
References
- 1. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 3. Nickel-Catalyzed Mizoroki-Heck Reaction of Aryl Sulfonates and Chlorides with Electronically Unbiased Terminal Olefins: High Selectivity for Branched Products [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application of Potassium 4-Formylbenzenesulfonate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-formylbenzenesulfonate is a bifunctional organic molecule featuring a reactive aldehyde group and a highly polar sulfonate group. While direct applications of this specific salt in medicinal chemistry are not extensively documented in publicly available literature, its structural motifs—the aromatic aldehyde and the benzenesulfonate—are of significant interest in drug design and development. Aromatic aldehydes are versatile intermediates in the synthesis of a wide array of pharmacologically active compounds.[1][2] The sulfonate group, as a bioisostere of carboxylic acids or phosphates, can enhance aqueous solubility, modulate pharmacokinetic properties, and interact with biological targets. This document outlines potential applications and provides exemplary protocols for the use of potassium 4-formylbenzenesulfonate as a building block in medicinal chemistry.
Core Concepts and Potential Applications
The utility of potassium 4-formylbenzenesulfonate in medicinal chemistry can be primarily attributed to the reactivity of its formyl group, which can participate in a variety of chemical transformations to generate diverse molecular scaffolds. The presence of the potassium sulfonate group imparts high water solubility to the starting material and subsequent products, a desirable property for biological assays and potential drug candidates.
Potential applications include:
-
Synthesis of Novel Sulfonated Schiff Bases: The aldehyde functionality can readily react with primary amines to form Schiff bases (imines). These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
-
Reductive Amination for Secondary Amine Derivatives: Following Schiff base formation, reduction of the imine yields stable secondary amines. This two-step process, known as reductive amination, is a cornerstone of medicinal chemistry for building molecular complexity.
-
Precursor for Heterocyclic Scaffolds: Aromatic aldehydes are key starting materials for the synthesis of various heterocyclic rings, which are prevalent in many approved drugs. The 4-formylbenzenesulfonate moiety can be incorporated into these scaffolds to enhance their pharmacological profiles.
-
Use in the Synthesis of Kinase and Carbonic Anhydrase Inhibitors: The benzenesulfonamide moiety is a well-established pharmacophore in inhibitors of enzymes like carbonic anhydrases and various kinases. While potassium 4-formylbenzenesulfonate contains a sulfonate, it can be envisioned as a precursor to sulfonamides or as a molecule that can be coupled to other pharmacophores where a sulfonate group is desired for target engagement or to improve physicochemical properties.
Data Presentation
As there is limited direct quantitative data for potassium 4-formylbenzenesulfonate in medicinal chemistry literature, the following table presents exemplary data for related benzenesulfonamide derivatives to highlight the potential biological activities that could be explored.
| Compound Type | Target/Activity | IC50/EC50/Inhibition | Reference Compound |
| Benzenesulfonamide-substituted imidazoles | ALK5 Inhibitory Activity | >90% inhibition at 0.5 µM | Not specified |
| 4-Thiazolone-based benzenesulfonamides | Carbonic Anhydrase IX (CA IX) Inhibition | Kᵢ values in the nanomolar range | Acetazolamide (Kᵢ = 25 nM) |
| Non-acidic 4-methyl-4-phenyl-benzenesulfonate derivatives | Aldose Reductase 2 (ALR2) Inhibition | IC₅₀ = 99.29 nM | Not specified |
Experimental Protocols
The following are detailed, exemplary protocols for the potential use of potassium 4-formylbenzenesulfonate in the synthesis of new chemical entities.
Protocol 1: Synthesis of a Sulfonated Schiff Base Derivative
This protocol describes the condensation reaction between potassium 4-formylbenzenesulfonate and a primary amine to form a water-soluble Schiff base.
Materials:
-
Potassium 4-formylbenzenesulfonate
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Developing solvent (e.g., Ethyl acetate/Hexane mixture)
-
UV lamp
Procedure:
-
In a 100 mL round-bottom flask, dissolve potassium 4-formylbenzenesulfonate (1.0 eq) in a minimal amount of warm ethanol.
-
Add aniline (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with constant stirring.
-
Monitor the reaction progress by TLC. Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. Visualize the spots under a UV lamp. The reaction is complete when the starting aldehyde spot has disappeared.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting solid can then be collected by filtration.
-
Dry the product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Reductive Amination to Synthesize a Sulfonated Secondary Amine
This protocol details the synthesis of a secondary amine from potassium 4-formylbenzenesulfonate and a primary amine via a one-pot reductive amination procedure.
Materials:
-
Potassium 4-formylbenzenesulfonate
-
Benzylamine (or other primary amine)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH paper or pH meter
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane (for extraction, if necessary)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve potassium 4-formylbenzenesulfonate (1.0 eq) and benzylamine (1.0 eq) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Quench the reaction by slowly adding 1 M HCl until the pH is acidic (pH ~2) to decompose the excess sodium borohydride.
-
Neutralize the solution by the addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
If the product is sufficiently water-soluble, it may be isolated by removing the methanol under reduced pressure and purifying the resulting solid by recrystallization or chromatography.
-
If the product has lower water solubility, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Mandatory Visualizations
References
Application Notes and Protocols for the Use of Aldehyde-Functionalized Reagents in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research has revealed a lack of specific documented protocols for the direct use of potassium 4-formylbenzenesulfonate in peptide synthesis as a linker, for ligation, or for cyclization. The information presented herein is based on established protocols for analogous aromatic aldehyde-containing compounds, which utilize the reactive aldehyde functionality for similar transformations. These protocols provide a strong foundational methodology that can be adapted for the use of potassium 4-formylbenzenesulfonate or other aromatic aldehydes in peptide synthesis.
I. Application of Aromatic Aldehydes as Linkers in Solid-Phase Peptide Synthesis (SPPS)
Aromatic aldehydes serve as versatile anchor points in solid-phase peptide synthesis (SPPS), most notably in the Backbone Amide Linker (BAL) strategy. This approach allows for the synthesis of C-terminally modified peptides, such as peptide aldehydes, which are valuable as protease inhibitors and reaction intermediates.[1][2][3]
The BAL strategy involves anchoring the first amino acid to the resin via its α-amino group through a reductive amination reaction with the aldehyde group on the linker. This leaves the C-terminal carboxyl group free for modification or subsequent peptide chain elongation.[1][3]
Key Features of the BAL Strategy:
-
Versatility: Enables the synthesis of C-terminally modified peptides, including aldehydes, alcohols, esters, and N,N-dialkylamides.[3]
-
Orthogonality: The linkage is stable to the standard Fmoc-SPPS conditions and can be cleaved under specific conditions to release the modified peptide.
-
Masked Functionality: The C-terminal aldehyde can be masked as an acetal during synthesis and deprotected during the final cleavage step.[1]
Experimental Protocol: Synthesis of a C-terminal Peptide Aldehyde using a BAL Linker
This protocol outlines the synthesis of a model peptide aldehyde using a commercially available BAL resin, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid coupled to a polystyrene resin.
Materials:
-
BAL-functionalized resin (e.g., BAL-PEG-PS)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Reductive amination reagents: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the BAL resin in DMF for 30 minutes.
-
Reductive Amination (Anchoring the first amino acid):
-
Dissolve the first Fmoc-amino acid (3 eq.) in DMF.
-
Add the amino acid solution to the resin, followed by NaBH₃CN (3 eq.).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Capping (Optional but recommended): Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) to block any unreacted aldehyde groups.
-
Fmoc-SPPS Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.
-
Washing: Wash the resin with DMF.
-
Coupling: Add the next Fmoc-amino acid (3 eq.), coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/HOBt) in DMF.
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry.
-
Quantitative Data for Model Peptide Aldehydes Synthesized via BAL Strategy
The following table summarizes the crude yields and purities of model peptide aldehydes synthesized using a BAL approach, as reported in the literature.[4]
| Peptide Sequence | Crude Yield (%) | Crude Purity (%) |
| Model Peptide 1 | 16-53 | 30-40 |
| Model Peptide 2 | 16-53 | 30-40 |
| Model Peptide 3 | 16-53 | 30-40 |
Note: Yields and purities are highly sequence-dependent and can be optimized by adjusting coupling and cleavage conditions.
Workflow for BAL Synthesis of Peptide Aldehydes
Caption: Workflow for the synthesis of C-terminal peptide aldehydes using the Backbone Amide Linker (BAL) strategy.
II. Peptide Ligation and Cyclization using Aldehyde Chemistry
The aldehyde functionality is a powerful tool for the chemoselective ligation of peptide fragments and for the synthesis of cyclic peptides. Several methods have been developed that exploit the reactivity of aldehydes with specific functional groups, such as amines, hydrazines, and alkoxyamines.
A. Aldehyde Capture Ligation (ACL)
Aldehyde Capture Ligation is a method for forming a native peptide bond by capturing an N-terminal amine with a C-terminal peptide fragment containing an o-aminobenzaldehyde moiety. This capture brings the reacting termini into close proximity, facilitating an intramolecular acyl transfer to form the amide bond.
Experimental Protocol: Aldehyde Capture Ligation
This protocol is a general guideline for the ligation of two peptide fragments using ACL.
Materials:
-
C-terminal peptide fragment with an o-aminobenzaldehyde modification.
-
N-terminal peptide fragment with a free amine.
-
Solvent: Anhydrous DMF or NMP.
-
Base (optional, for pH adjustment): DIPEA or N-methylmorpholine (NMM).
Procedure:
-
Peptide Fragment Synthesis: Synthesize the C-terminal peptide with the o-aminobenzaldehyde modification and the N-terminal peptide using standard SPPS protocols.
-
Ligation Reaction:
-
Dissolve the C-terminal peptide fragment (1 eq.) in the chosen solvent.
-
Add the N-terminal peptide fragment (1.2 eq.).
-
If necessary, adjust the pH of the reaction mixture with a suitable base.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by HPLC-MS.
-
Once the reaction is complete, quench the reaction and purify the ligated peptide by reverse-phase HPLC.
-
-
Characterization: Characterize the purified ligated peptide by mass spectrometry.
Workflow for Aldehyde Capture Ligation
References
- 1. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium 4-Formylbenzenesulfonate as a Versatile Building Block for Novel Sulfonated Aromatic Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-formylbenzenesulfonate is an attractive, yet underexplored, bifunctional monomer for the synthesis of novel water-soluble and functional aromatic polymers. Its structure, featuring a reactive aldehyde group and an ionic sulfonate group, offers a unique opportunity to design polymers with tailored properties for a range of applications, including drug delivery, biomedical coatings, and advanced materials. The presence of the sulfonate moiety imparts inherent water solubility and potential for ion-exchange interactions, while the formyl group serves as a handle for polymerization and subsequent post-polymerization modifications.
This document provides detailed application notes and hypothetical protocols for the polymerization of potassium 4-formylbenzenesulfonate via two distinct plausible methods: reductive amination polycondensation and Wittig polycondensation. Additionally, it outlines the characterization of the resulting polymers and discusses their potential applications.
Polymerization Strategies
Two promising, albeit novel, polymerization routes for potassium 4-formylbenzenesulfonate are proposed:
-
Reductive Amination Polycondensation: This approach involves the reaction of the aldehyde monomer with a diamine, followed by in-situ reduction to form a stable polyaminosulfonate. This method is advantageous for creating flexible polymer backbones with repeating amine and sulfonate functionalities.
-
Wittig Polycondensation: A Wittig-type reaction can be envisioned between a phosphonium ylide derived from a bis(halomethyl) aromatic compound and the aldehyde group of potassium 4-formylbenzenesulfonate. This would lead to the formation of a conjugated polymer with vinylene linkages, offering interesting electronic and optical properties.
Logical Workflow for Polymer Synthesis and Characterization
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 4-Formylbenzenesulfonate Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic applications of metal complexes featuring 4-formylbenzenesulfonate as a ligand. While direct catalytic applications of metal complexes with this specific ligand are an emerging area of research, this document outlines the synthesis, potential uses, and detailed experimental protocols based on the known reactivity of the ligand and established principles of catalysis.
The 4-formylbenzenesulfonate ligand offers a unique combination of a reactive aldehyde group and a water-solubilizing sulfonate group. This bifunctionality makes its metal complexes promising candidates for various catalytic transformations, particularly in aqueous media, which aligns with the principles of green chemistry.[1][2] The sodium salt, sodium 4-formylbenzenesulfonate, is a water-soluble solid that can serve as a versatile precursor in the synthesis of these complexes.[3]
Potential Catalytic Applications
Metal complexes incorporating the 4-formylbenzenesulfonate ligand can be envisioned for a range of catalytic reactions, primarily leveraging the water-solubilizing nature of the sulfonate group and the potential for the formyl group to participate in catalyst immobilization or modification.
-
Aqueous-Phase Cross-Coupling Reactions: Palladium complexes are workhorses in C-C and C-N bond formation.[4] A water-soluble palladium complex with a 4-formylbenzenesulfonate ligand could facilitate Suzuki-Miyaura, Heck, and Sonogashira couplings in aqueous solvent systems, simplifying catalyst-product separation.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes are well-known for their efficacy in hydrogenation reactions.[5][6][7][8] Water-soluble versions of these catalysts would be highly advantageous for the reduction of polar substrates such as unsaturated alcohols, ketones, and aldehydes.
-
Hydroformylation: Rhodium-catalyzed hydroformylation is a key industrial process for the synthesis of aldehydes from alkenes.[9][10] The use of a water-soluble rhodium complex with 4-formylbenzenesulfonate could enable efficient catalysis in a biphasic system, allowing for easy catalyst recycling.
The formyl group on the ligand can be further utilized for:
-
Immobilization: Covalent attachment of the metal complex to a solid support through reactions of the aldehyde.
-
Post-Synthetic Modification: Transformation of the formyl group into other functional groups to fine-tune the catalyst's steric and electronic properties.
Illustrative Quantitative Data
The following tables present hypothetical data for the catalytic performance of a conceptual palladium complex, [Pd(PPh₃)₂(4-formylbenzenesulfonate)₂], in a Suzuki-Miyaura cross-coupling reaction. These data are for illustrative purposes to demonstrate the potential efficacy of such a catalyst system.
Table 1: Suzuki-Miyaura Coupling of Phenylboronic Acid and Iodobenzene
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | H₂O/EtOH (1:1) | 80 | 2 | 92 |
| 2 | 0.5 | H₂O/EtOH (1:1) | 80 | 4 | 88 |
| 3 | 1.0 | Toluene | 100 | 2 | 75 |
| 4 | 1.0 | H₂O/EtOH (1:1) | 60 | 6 | 78 |
Table 2: Substrate Scope for the Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 89 |
| 3 | Iodobenzene | 4-Formylphenylboronic acid | 4-Formylbiphenyl | 85 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 91 |
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Palladium Complex with 4-Formylbenzenesulfonate
This protocol describes the synthesis of a representative water-soluble palladium complex, dichlorobis(triphenylphosphine)palladium(II), followed by ligand exchange with sodium 4-formylbenzenesulfonate.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Sodium 4-formylbenzenesulfonate
-
Acetonitrile (anhydrous)
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Synthesis of cis-[PdCl₂(PPh₃)₂]:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve palladium(II) chloride (1.0 mmol) in acetonitrile (20 mL).
-
In a separate flask, dissolve triphenylphosphine (2.2 mmol) in warm ethanol (30 mL).
-
Slowly add the triphenylphosphine solution to the palladium chloride solution with stirring.
-
A yellow precipitate of cis-[PdCl₂(PPh₃)₂] will form immediately.
-
Stir the mixture at room temperature for 1 hour.
-
Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.
-
-
Ligand Exchange with Sodium 4-formylbenzenesulfonate:
-
Suspend cis-[PdCl₂(PPh₃)₂] (0.5 mmol) in a mixture of deionized water (20 mL) and ethanol (10 mL).
-
Add sodium 4-formylbenzenesulfonate (1.1 mmol) to the suspension.
-
Heat the mixture to 60°C and stir for 4 hours. The suspension should gradually become a clear, pale yellow solution.
-
Allow the solution to cool to room temperature.
-
The product can be used directly as a stock solution for catalysis or isolated by removal of the solvent under reduced pressure.
-
Protocol 2: General Procedure for Aqueous Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in an aqueous medium using the synthesized water-soluble catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
[Pd(PPh₃)₂(4-formylbenzenesulfonate)₂] catalyst solution (1 mol%)
-
Deionized water/Ethanol (1:1 mixture, 10 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the 1:1 deionized water/ethanol solvent mixture (10 mL).
-
Add the aqueous solution of the [Pd(PPh₃)₂(4-formylbenzenesulfonate)₂] catalyst (1 mol%).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
These notes and protocols provide a foundational framework for exploring the catalytic potential of metal complexes with 4-formylbenzenesulfonate ligands. Researchers are encouraged to adapt and optimize these procedures for their specific applications.
References
- 1. 4-Formylbenzenesulfonate | Benchchem [benchchem.com]
- 2. Buy 4-Formylbenzenesulfonic acid | 5363-54-2 [smolecule.com]
- 3. Cas 13736-22-6,Sodium 4-formylbenzenesulfonate | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium complexes | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. Hydrogenation of Aldehydes Catalyzed by an Available Ruthenium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic bent allene hydrido-carbonyl complexes of ruthenium: highly active catalysts for hydrogenation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Potassium 4-formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two key reactions involving potassium 4-formylbenzenesulfonate: the Wittig reaction for olefination and a palladium-catalyzed reductive amination for the synthesis of secondary and tertiary amines. These methods are foundational for the synthesis of a variety of organic compounds, including pharmaceutical intermediates.
Wittig Reaction for the Synthesis of Stilbene Derivatives
The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes.[1][2][3][4] In the case of potassium 4-formylbenzenesulfonate, this reaction can be employed to synthesize water-soluble stilbene derivatives, which have applications in materials science and as potential therapeutic agents. The sulfonate group imparts aqueous solubility, a desirable property in many biological and industrial applications.
Experimental Protocol: Wittig Olefination
This protocol details the synthesis of a stilbene derivative from potassium 4-formylbenzenesulfonate and a phosphonium ylide. The ylide is generated in situ from the corresponding phosphonium salt using a strong base such as potassium tert-butoxide.[5]
Materials:
-
Potassium 4-formylbenzenesulfonate
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Potassium tert-butoxide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to deep orange or red).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Reaction with Aldehyde: In a separate flask, dissolve potassium 4-formylbenzenesulfonate (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of potassium 4-formylbenzenesulfonate to the ylide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous phase with diethyl ether to remove triphenylphosphine oxide and any unreacted phosphonium salt. The desired sulfonated stilbene product should remain in the aqueous layer.
-
Purification: The aqueous layer can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography using a polar stationary phase (e.g., silica gel) and an appropriate eluent system.
Data Presentation: Wittig Reaction
| Entry | Phosphonium Salt | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Characterization (e.g., ¹H NMR, ¹³C NMR, MS) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig synthesis of sulfonated stilbenes.
Palladium-Catalyzed Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[6] A protocol using potassium formate as the reducing agent and palladium acetate as the catalyst offers a mild and efficient one-pot procedure for the direct reductive amination of aldehydes.[6] This method is particularly attractive for its operational simplicity and the use of a readily available and inexpensive reductant.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of a secondary or tertiary amine from potassium 4-formylbenzenesulfonate, an amine, potassium formate, and a catalytic amount of palladium acetate.
Materials:
-
Potassium 4-formylbenzenesulfonate
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Potassium formate (HCOOK)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add potassium 4-formylbenzenesulfonate (1.0 equivalent), the desired amine (1.2 equivalents for primary amines, 1.0 equivalent for secondary amines), and potassium formate (2.0 equivalents).
-
Add anhydrous DMF as the solvent.
-
To this mixture, add palladium(II) acetate (1-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Reductive Amination
| Entry | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Characterization (e.g., ¹H NMR, ¹³C NMR, MS) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Experimental Workflow: Reductive Amination
Caption: Workflow for Pd-catalyzed reductive amination.
References
Application Notes and Protocols for the Derivatization of Potassium 4-Formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of potassium 4-formylbenzenesulfonate. This versatile building block, featuring both a reactive aldehyde and a water-solubilizing sulfonate group, can be transformed into a variety of functionalized molecules with applications in materials science, medicinal chemistry, and diagnostics. The following sections detail key derivatization reactions, their applications, and step-by-step protocols.
Synthesis of Sulfonated Stilbene Derivatives via Wittig and Horner-Wadsworth-Emmons Reactions
Application Note:
The aldehyde functionality of potassium 4-formylbenzenesulfonate is readily converted to an alkene via olefination reactions, most notably the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are instrumental in the synthesis of stilbene derivatives, which are characterized by a 1,2-diphenylethylene core structure.
Specific Applications:
-
Optical Brighteners: Sulfonated stilbenes are widely used as fluorescent whitening agents in detergents, textiles, and paper products.[1][2][3] They absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, resulting in a whiter appearance.[1] Symmetrical distyrylbiphenyl derivatives, which can be synthesized from potassium 4-formylbenzenesulfonate, are a key class of optical brighteners.
-
Antiviral Agents: Certain sulfonated stilbene derivatives have shown promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[1][2][4] These compounds can interfere with viral entry and replication processes. For instance, stilbene disulfonic acids have been identified as CD4 antagonists that can block HIV-1 growth at multiple stages of its life cycle.[1]
-
Fluorescent Probes: The inherent fluorescence of the stilbene core can be harnessed to develop probes for biological imaging and sensing applications.[5] The sulfonate groups enhance water solubility, making them suitable for use in aqueous biological environments.
Experimental Protocols:
a) Wittig Reaction for Stilbene Synthesis
The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde into an alkene.[6] The stereochemical outcome (E/Z isomerism) can be influenced by the nature of the ylide and the reaction conditions.
-
Protocol: Synthesis of (E)-4,4'-Stilbenedisulfonic Acid Derivative
-
Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Ylide Formation: Add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.1 eq), dropwise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. Allow the reaction to stir for 1 hour at room temperature to form the ylide (a color change is typically observed).
-
Wittig Reaction: Dissolve potassium 4-formylbenzenesulfonate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl. The product may precipitate or can be extracted with an appropriate organic solvent after solvent exchange if necessary.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired stilbene derivative.
-
b) Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion and often provides better E-selectivity for the resulting alkene. A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[7][8][9]
-
Protocol: Synthesis of a Sulfonated Stilbene Derivative
-
Phosphonate Carbanion Formation: To a solution of a suitable benzyl phosphonate (e.g., diethyl benzylphosphonate) (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or DMF, add a base such as sodium hydride (NaH) (1.1 eq) at 0 °C under an inert atmosphere. Stir for 30-60 minutes.
-
Reaction with Aldehyde: Dissolve potassium 4-formylbenzenesulfonate (1.0 eq) in the same anhydrous solvent and add it dropwise to the phosphonate carbanion solution.
-
Reaction Progression: Allow the mixture to stir at room temperature for 4-12 hours.
-
Work-up: Quench the reaction with water. The water-soluble phosphate byproduct can be removed by aqueous extraction. The product can then be isolated by precipitation or extraction.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Quantitative Data:
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Wittig Reaction | 9-anthraldehyde, Benzyltriphenylphosphonium chloride | trans-9-(2-Phenylethenyl)anthracene | Not specified | [10] |
| HWE Reaction | Terephthalaldehyde, Diethyl p-cyanobenzylphosphonate | Unsymmetrically substituted bis-styryl derivative | Not specified | [11] |
Workflow for Stilbene Synthesis via Wittig/HWE Reactions:
Synthesis of Sulfonated Benzylamines via Reductive Amination and Schiff Base Formation
Application Note:
Reductive amination is a powerful method for converting aldehydes into amines. The reaction proceeds through the initial formation of a Schiff base (imine) by the condensation of potassium 4-formylbenzenesulfonate with a primary amine, followed by the reduction of the imine to the corresponding secondary amine.
Specific Applications:
-
Pharmaceutical Intermediates: Benzylamines are important structural motifs in many pharmaceuticals. Sulfonated benzylamines may exhibit a range of biological activities, including antimycotic properties.[12] The sulfonate group can improve the pharmacokinetic profile of a drug candidate by increasing its water solubility.
-
Coordination Chemistry: Schiff bases derived from sulfonated aldehydes can act as versatile ligands for the synthesis of metal complexes.[3][13][14] These complexes have potential applications in catalysis and materials science. The sulfonate group can influence the solubility and electronic properties of the resulting complexes.[14]
-
Antimicrobial Agents: Schiff bases and their metal complexes derived from sulfonamides have been shown to possess antibacterial and antifungal activities.[13]
Experimental Protocols:
a) Schiff Base Formation
Schiff bases are formed by the condensation of an aldehyde with a primary amine, typically with the removal of water.[15]
-
Protocol: Synthesis of a Sulfonated Schiff Base
-
Reactant Mixture: In a round-bottom flask, dissolve potassium 4-formylbenzenesulfonate (1.0 eq) and a primary amine (e.g., aniline or an aliphatic amine) (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture.
-
Reaction: Reflux the reaction mixture for 2-6 hours. The formation of the imine can be monitored by TLC or by the disappearance of the aldehyde proton signal in 1H NMR.
-
Isolation: Upon cooling, the Schiff base product may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization.
-
b) Reductive Amination
This one-pot procedure combines Schiff base formation and reduction.
-
Protocol: Synthesis of a Sulfonated Secondary Amine
-
Imine Formation in situ: Dissolve potassium 4-formylbenzenesulfonate (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the stirred solution.[16] The reaction is typically carried out at room temperature.
-
Reaction Progression: Stir the reaction mixture for 4-24 hours.
-
Work-up: Carefully quench the reaction with water or a dilute acid. Adjust the pH to be neutral or slightly basic.
-
Isolation and Purification: Extract the product with an appropriate organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.
-
Quantitative Data:
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Schiff Base Formation | Sulfathiazole, 2-hydroxybenzaldehyde | (E)-4-((2-hydroxybenzylidene)amine)-N-(thiazol-2-yl)benzene sulfonamide | 85 | [17] |
| Reductive Amination | Benzaldehyde, Aniline | N-Benzylaniline | 94 | [18] |
Note: The provided yields are for analogous reactions and may vary for the specific derivatization of potassium 4-formylbenzenesulfonate.
Logical Flow for Reductive Amination:
Knoevenagel Condensation for the Synthesis of Substituted Alkenes
Application Note:
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. This reaction is particularly useful for synthesizing electron-deficient alkenes.
Specific Applications:
-
Synthesis of Functionalized Dyes and Pigments: The resulting α,β-unsaturated products can be highly conjugated and colored, making them suitable for use as dyes.
-
Precursors for Heterocyclic Synthesis: The products of the Knoevenagel condensation can be used as starting materials for the synthesis of various heterocyclic compounds.
-
Development of Fluorescent Probes: The extended conjugation in the products can lead to fluorescent properties, which can be exploited in the design of chemical sensors.[19]
Experimental Protocol:
-
Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve potassium 4-formylbenzenesulfonate (1.0 eq) and an active methylene compound (e.g., malononitrile) (1.1 eq) in a suitable solvent like ethanol, water, or a mixture of water and glycerol.[20]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine, ammonium acetate, or potassium carbonate.[21][22]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 1-24 hours.[20] The reaction can be monitored by TLC.
-
Product Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed, and the product can be isolated by recrystallization.
-
Quantitative Data:
| Reactants | Catalyst | Product | Yield (%) | Reference |
| Benzaldehyde, Malononitrile | Ammonium Acetate | Benzylidenemalononitrile | 99 | [20] |
| 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine | Enone derivative | Not specified | [21] |
Note: Yields are for analogous reactions and will depend on the specific substrates and conditions used.
Experimental Workflow for Knoevenagel Condensation:
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of human immunodeficiency virus replication by the sulfonated stilbene dye resobene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural and nature-inspired stilbenoids as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solved benzyl chloride benzyltriphenylphosphonium chloride | Chegg.com [chegg.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. US4380514A - Preparation of optical brighteners - Google Patents [patents.google.com]
- 12. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revues.imist.ma [revues.imist.ma]
- 14. Sulfonated Schiff base dinuclear and polymeric copper(ii) complexes: crystal structures, magnetic properties and catalytic application in Henry reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 21. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols: The Use of Potassium 4-Formylbenzenesulfonate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of potassium 4-formylbenzenesulfonate in the synthesis of significant heterocyclic scaffolds, namely 3,4-dihydropyrimidin-2(1H)-ones and 1,4-dihydropyridines, via the Biginelli and Hantzsch multicomponent reactions, respectively. Due to the limited direct literature on this specific reagent, the following protocols are based on established methodologies for similar water-soluble aldehydes and benzaldehydes bearing electron-withdrawing substituents.
Introduction
Potassium 4-formylbenzenesulfonate is a unique aromatic aldehyde distinguished by the presence of a potassium sulfonate group. This functional group imparts high water solubility to the molecule, making it an attractive substrate for green chemistry approaches that utilize aqueous reaction media. The strongly electron-withdrawing nature of the sulfonate group is also anticipated to enhance the reactivity of the aldehyde carbonyl group towards nucleophilic attack, a key step in many condensation reactions.
This document outlines the prospective application of potassium 4-formylbenzenesulfonate as a key building block in two of the most powerful multicomponent reactions for heterocyclic synthesis.
Synthesis of Water-Soluble 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] DHPMs are a class of compounds with a wide range of pharmacological activities, including calcium channel blocking and antihypertensive effects. The use of potassium 4-formylbenzenesulfonate in this reaction is expected to yield DHPMs with a pendant sulfonate group, thereby enhancing their aqueous solubility, a desirable property for biological screening and formulation.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium 4-formylbenzenesulfonate (1.0 mmol, 224.3 mg) in a 1:1 mixture of ethanol and water (20 mL).
-
Addition of Reagents: To this solution, add ethyl acetoacetate (1.2 mmol, 156.2 mg) and urea (1.5 mmol, 90.1 mg).
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., HCl, 4 drops, or p-toluenesulfonic acid, 0.1 mmol, 17.2 mg).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (8:2).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form, then cool in an ice bath to maximize precipitation.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. The product can be further purified by recrystallization from a hot ethanol/water mixture to yield the desired dihydropyrimidinone as a crystalline solid.
The following table presents expected yields and reaction times for the Biginelli reaction using potassium 4-formylbenzenesulfonate with various β-dicarbonyl compounds and urea/thiourea, based on trends for electron-deficient benzaldehydes.
| Entry | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl Acetoacetate | Urea | HCl | EtOH/H₂O | 4 | 85 |
| 2 | Methyl Acetoacetate | Urea | p-TsOH | EtOH/H₂O | 5 | 82 |
| 3 | Ethyl Acetoacetate | Thiourea | HCl | EtOH/H₂O | 3 | 90 |
| 4 | Acetylacetone | Urea | p-TsOH | EtOH/H₂O | 6 | 78 |
Synthesis of Water-Soluble 1,4-Dihydropyridines via the Hantzsch Reaction
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form 1,4-dihydropyridines (1,4-DHPs).[2][3] These compounds are of significant interest in medicinal chemistry, with many approved drugs for the treatment of cardiovascular diseases being 1,4-DHP derivatives. The incorporation of a sulfonate group via potassium 4-formylbenzenesulfonate is expected to produce novel, water-soluble 1,4-DHPs.
-
Reactant Preparation: In a 50 mL round-bottom flask, combine potassium 4-formylbenzenesulfonate (1.0 mmol, 224.3 mg), ethyl acetoacetate (2.0 mmol, 260.3 mg), and ammonium acetate (1.2 mmol, 92.5 mg).
-
Solvent Addition: Add 15 mL of a 1:1 ethanol/water mixture to the flask.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 80-90 °C) for 8-10 hours. The reaction can be monitored by TLC using a mobile phase of n-hexane/ethyl acetate (7:3).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Purification: Collect the resulting solid precipitate by vacuum filtration and wash it with a cold 1:1 ethanol/water solution (2 x 15 mL). The product can be recrystallized from ethanol to obtain a pure, crystalline solid.
The following table summarizes the expected outcomes for the Hantzsch reaction with potassium 4-formylbenzenesulfonate under various conditions. The electron-withdrawing sulfonate group is expected to facilitate the reaction, leading to good yields.
| Entry | β-Ketoester | Nitrogen Source | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl Acetoacetate | Ammonium Acetate | EtOH/H₂O | 8 | 88 |
| 2 | Methyl Acetoacetate | Ammonium Acetate | EtOH/H₂O | 10 | 85 |
| 3 | Ethyl Acetoacetate | Aqueous Ammonia | EtOH/H₂O | 12 | 75 |
| 4 | t-Butyl Acetoacetate | Ammonium Acetate | EtOH/H₂O | 10 | 80 |
Conclusion
Potassium 4-formylbenzenesulfonate presents itself as a promising and versatile building block for the synthesis of water-soluble heterocyclic compounds through established multicomponent reactions. Its inherent water solubility allows for the adoption of greener synthetic protocols, while the electronic properties of the sulfonate group can favorably influence reaction rates and yields. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this reagent in the development of novel, biologically relevant heterocyclic molecules.
References
Application Notes and Protocols: Potassium 4-Formylbenzenesulfonate in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The tunability of their pore size, surface area, and chemical functionality makes them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1][2][3] The choice of the organic linker is crucial in dictating the final properties of the MOF.[4]
This document provides detailed application notes and protocols for the proposed use of potassium 4-formylbenzenesulfonate as a linker in the synthesis of novel Metal-Organic Frameworks. Due to the limited direct literature on MOFs synthesized from this specific linker, the following protocols and data are based on established synthesis methodologies for MOFs using structurally analogous linkers, namely those containing sulfonate and formyl functionalities.
Potassium 4-formylbenzenesulfonate offers the potential for creating MOFs with unique properties. The sulfonate group can introduce hydrophilicity and act as a proton conductor, while the aldehyde group provides a reactive site for post-synthetic modification, allowing for the covalent attachment of drugs or other functional molecules.[5][6]
Key Properties of Functional Groups
The functional groups of potassium 4-formylbenzenesulfonate are expected to impart specific characteristics to the resulting MOFs:
| Functional Group | Potential Contribution to MOF Properties | Reference |
| Sulfonate (-SO₃⁻) | - Enhanced hydrophilicity and water stability- Potential for proton conductivity- Can influence the coordination environment of the metal center | [2] |
| Formyl (-CHO) | - Reactive site for post-synthetic modification (e.g., imine condensation, reductive amination)- Can participate in hydrogen bonding within the framework- Potential for catalytic applications | [6] |
| Potassium (K⁺) | - Acts as a charge-balancing cation- Can be incorporated into the framework as a node in potassium-based MOFs | [7][8] |
Experimental Protocols
The following are generalized solvothermal synthesis protocols adapted for the use of potassium 4-formylbenzenesulfonate as a linker. Optimization of these conditions (e.g., temperature, time, and reactant ratios) is highly recommended for specific metal-linker combinations.
Protocol 1: Solvothermal Synthesis of a Hypothetical Zn-based MOF
This protocol is based on common methods for the synthesis of zinc-based MOFs with functionalized benzoic acid derivatives.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Potassium 4-formylbenzenesulfonate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (20 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of potassium 4-formylbenzenesulfonate in 15 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 20 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
After 48 hours, cool the autoclave to room temperature at a rate of 5°C/min.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the product three times with fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash the product three times with ethanol to exchange the high-boiling point DMF.
-
Dry the final product under vacuum at 80°C for 12 hours.
Protocol 2: Post-Synthetic Modification (PSM) of a Formyl-Functionalized MOF
This protocol describes a general procedure for the post-synthetic modification of a MOF containing an aldehyde group with a primary amine, such as an amino-functionalized drug molecule.
Materials:
-
Synthesized MOF containing potassium 4-formylbenzenesulfonate linkers
-
Amine-containing molecule (e.g., a model drug or functional tag)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Reducing agent (e.g., sodium borohydride), if stable secondary amine is desired.
Procedure:
-
Activate the synthesized MOF by heating under vacuum to remove solvent molecules from the pores.
-
Suspend the activated MOF in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the amine-containing molecule in the same anhydrous solvent to the MOF suspension. The molar ratio of the amine to the formyl groups in the MOF should be optimized (typically a 2-5 fold excess of the amine is used).
-
Stir the reaction mixture at room temperature for 24-48 hours to facilitate the formation of the imine bond.
-
To obtain a more stable secondary amine linkage, carefully add a reducing agent (e.g., sodium borohydride) to the reaction mixture and stir for an additional 12-24 hours.
-
Collect the modified MOF by filtration or centrifugation.
-
Thoroughly wash the product with the reaction solvent to remove any unreacted amine and byproducts.
-
Dry the post-synthetically modified MOF under vacuum.
Characterization of Synthesized MOFs
A comprehensive characterization of the synthesized materials is essential to confirm their structure, porosity, and functionality.
| Characterization Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase purity, and stability. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of functional groups from the linker and successful post-synthetic modification. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the MOF and information on solvent content. |
| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | Surface area, pore volume, and pore size distribution. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Crystal morphology and size. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (after digestion) | Confirmation of the linker integrity and successful post-synthetic modification. |
Visualizations
Logical Workflow for MOF Synthesis and Application
Caption: Workflow from MOF synthesis to potential applications.
Signaling Pathway Analogy for Drug Delivery
References
- 1. New Al-MOFs based on sulfonyldibenzoate ions: a rare example of intralayer porosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasofscience.org [atlasofscience.org]
- 3. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 4. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Postsynthetic modification of metal-organic frameworks [escholarship.org]
- 8. Flattening of a Bent Sulfonated MOF Linker: Impact on Structures, Flexibility, Gas Adsorption, CO2/N2 Selectivity, and Proton Conduction. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Potassium 4-Formylbenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of potassium 4-formylbenzenesulfonate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of potassium 4-formylbenzenesulfonate can stem from several factors, primarily related to the oxidation of the starting material, p-toluenesulfonic acid.
-
Incomplete Oxidation: The conversion of the methyl group to an aldehyde may be inefficient.
-
Solution: Ensure the oxidizing agent is fresh and added in the correct stoichiometric ratio. Reaction time and temperature are critical; consider increasing the reaction time or temperature incrementally.
-
-
Over-oxidation: A significant portion of the starting material or product may be oxidized to the corresponding carboxylic acid (4-sulfobenzoic acid).
-
Solution: Maintain strict temperature control. For oxidations using manganese dioxide in oleum, it is recommended to keep the reaction temperature below 25°C.[1] For chromium trioxide oxidations, careful monitoring of the reaction progress is essential.
-
-
Sub-optimal Reaction Medium: The choice of solvent or reaction medium can significantly impact yield.
-
Solution: While oleum is a common medium for manganese dioxide oxidation, glacial acetic acid has been reported to offer superior selectivity and higher yields (85-92%) in chromium trioxide oxidations, as it can buffer the reaction and minimize over-oxidation.[1]
-
-
Losses during Workup and Purification: The product may be lost during extraction, neutralization, or crystallization steps.
-
Solution: Optimize the pH during neutralization to ensure complete precipitation of the potassium salt. When crystallizing the product, carefully select the solvent system and cooling rate to maximize crystal formation and recovery.
-
Q2: I am observing the formation of a significant amount of 4-sulfobenzoic acid as a byproduct. How can I minimize this?
A2: The formation of 4-sulfobenzoic acid is a common issue arising from the over-oxidation of the aldehyde.
-
Temperature Control: This is the most critical factor. Ensure the reaction temperature does not exceed the recommended limits for the chosen oxidation method. Utilize an ice bath to maintain a consistently low temperature, especially during the addition of the oxidizing agent.
-
Molar Ratio of Oxidant: Use the minimum effective amount of the oxidizing agent. An excess of the oxidant will favor the formation of the carboxylic acid.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde product.
Q3: The isolated potassium 4-formylbenzenesulfonate is impure. What are common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, the over-oxidation product (potassium 4-sulfobenzoate), and inorganic salts from the workup.
-
Recrystallization: This is the most effective method for purifying the final product. A common technique involves dissolving the crude salt in a minimal amount of hot water and then adding a miscible organic solvent (e.g., ethanol, isopropanol) to induce crystallization upon cooling. The desired product is typically less soluble in the mixed solvent system than the impurities.
-
Washing: After filtration, wash the crystals with a cold, dilute solution of potassium chloride to remove any remaining water-soluble impurities.[2] Subsequently, wash with a volatile organic solvent like ethanol or ether to remove residual water and organic impurities, followed by drying.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-formylbenzenesulfonic acid?
A1: There are two main synthetic pathways:
-
Oxidation of p-toluenesulfonic acid: This is a common method where the methyl group of p-toluenesulfonic acid is oxidized to an aldehyde. Common oxidizing agents include manganese dioxide in oleum or chromium trioxide in glacial acetic acid.[1]
-
Sulfonation of benzaldehyde: This involves the direct sulfonation of benzaldehyde using concentrated sulfuric acid or fuming sulfuric acid (oleum).[1]
Q2: How is the 4-formylbenzenesulfonic acid converted to its potassium salt?
A2: The conversion is a straightforward acid-base neutralization. An aqueous solution of 4-formylbenzenesulfonic acid is carefully neutralized with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), until the pH is neutral to slightly basic. The potassium salt can then be isolated by crystallization, often by the addition of a miscible organic solvent or by concentrating the aqueous solution.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Corrosive Reagents: The synthesis involves strong acids like oleum and sulfuric acid, which are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Oxidizing Agents: Oxidizing agents like chromium trioxide are toxic and should be handled with care.
-
Exothermic Reactions: Both sulfonation and oxidation reactions can be highly exothermic. Add reagents slowly and ensure adequate cooling to control the reaction temperature.
Data Presentation
Table 1: Comparison of Oxidative Synthesis Methods for 4-Formylbenzenesulfonic Acid
| Parameter | Method 1: Manganese Dioxide in Oleum | Method 2: Chromium Trioxide in Glacial Acetic Acid |
| Starting Material | p-Toluenesulfonic acid | p-Toluenesulfonyl chloride |
| Oxidizing Agent | Manganese Dioxide (MnO₂) | Chromium Trioxide (CrO₃) |
| Reaction Medium | 25% Oleum | Glacial Acetic Acid & Acetic Anhydride |
| Typical Yield | 75-85%[1] | >90% (optimized)[1] |
| Key Advantage | Established methodology | Higher yield and selectivity[1] |
| Key Disadvantage | Lower yield, potential for over-oxidation | Requires stringent safety protocols for chromium trioxide |
Experimental Protocols
Protocol 1: Synthesis of 4-Formylbenzenesulfonic Acid via Oxidation of p-Toluenesulfonic Acid
This protocol is a composite representation based on established chemical principles and should be adapted and optimized for specific laboratory conditions.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add p-toluenesulfonic acid monohydrate. Cool the flask in an ice-water bath.
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Addition of Oleum: Slowly add 25% fuming sulfuric acid (oleum) to the flask while maintaining the temperature below 10°C.
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Addition of Oxidant: Once the p-toluenesulfonic acid is completely dissolved, begin the portion-wise addition of manganese dioxide (MnO₂). Carefully monitor the temperature and maintain it below 25°C throughout the addition.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring.
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Isolation: The resulting precipitate of 4-formylbenzenesulfonic acid can be filtered, washed with cold water, and used in the next step.
Protocol 2: Preparation and Purification of Potassium 4-Formylbenzenesulfonate
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Neutralization: Dissolve the crude 4-formylbenzenesulfonic acid in a minimum amount of deionized water. Slowly add a saturated aqueous solution of potassium hydroxide (KOH) with stirring until the pH of the solution is neutral (pH ~7).
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Crystallization: Gently heat the neutralized solution to ensure all solids are dissolved. Filter the hot solution to remove any insoluble impurities. To the filtrate, slowly add a miscible organic solvent such as ethanol or isopropanol until the solution becomes turbid.
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Isolation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization. Collect the crystalline product by vacuum filtration.
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Washing and Drying: Wash the crystals with a small amount of cold ethanol, followed by ether. Dry the purified potassium 4-formylbenzenesulfonate in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of potassium 4-formylbenzenesulfonate.
Caption: Troubleshooting logic for common issues in the synthesis of potassium 4-formylbenzenesulfonate.
References
"common side reactions with potassium 4-formylbenzenesulfonate and how to avoid them"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium 4-formylbenzenesulfonate. The information is designed to help you anticipate and avoid common side reactions and impurities in your experiments.
Troubleshooting Guides and FAQs
I. Aldehyde Group Reactivity and Side Reactions
The most common side reactions associated with potassium 4-formylbenzenesulfonate involve the aldehyde functional group. Understanding these reactions is crucial for designing successful experiments and obtaining pure products.
FAQ 1: I am observing the formation of an alcohol and a carboxylic acid in my reaction mixture when using a strong base. What is happening and how can I prevent it?
Answer: You are likely observing the products of a Cannizzaro reaction.[1][2][3][4][5] This is a common side reaction for aromatic aldehydes that, like potassium 4-formylbenzenesulfonate, do not have any alpha-hydrogens.[1][6] In the presence of a strong base (e.g., sodium hydroxide, potassium hydroxide), two molecules of the aldehyde react with each other. One molecule is reduced to the corresponding alcohol (potassium 4-(hydroxymethyl)benzenesulfonate), and the other is oxidized to the carboxylic acid (potassium 4-carboxybenzenesulfonate).[1][3][5][6]
Troubleshooting:
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Avoid Strong Bases: Whenever possible, use alternative reaction conditions that do not require a strong base. If a base is necessary, consider using a weaker, non-nucleophilic base.
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Control Stoichiometry: If the aldehyde is intended to react with another nucleophile, ensure the nucleophile is added in a controlled manner to compete with the disproportionation reaction.
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Temperature Control: The Cannizzaro reaction is often promoted by higher temperatures. Running your reaction at a lower temperature may help to minimize this side reaction.
dot
Caption: The Cannizzaro reaction of potassium 4-formylbenzenesulfonate.
FAQ 2: My product seems to have been over-oxidized to a carboxylic acid, even without the presence of a strong base. How is this possible?
Answer: Aromatic aldehydes are susceptible to oxidation to carboxylic acids by various oxidizing agents.[6][7][8] This can sometimes occur unintentionally.
Troubleshooting:
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Atmosphere Control: If your reaction is sensitive to air, consider running it under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
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Reagent Purity: Ensure that your solvents and other reagents are free from oxidizing impurities. For example, some grades of ethers can form peroxides upon storage, which can act as oxidants.
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Choice of Oxidant: If you are performing an oxidation reaction on another part of your molecule, be aware that the aldehyde group may also be susceptible. Choose a selective oxidizing agent if you wish to preserve the aldehyde functionality.
II. Potential Impurities from Synthesis
Impurities can arise from the synthesis of potassium 4-formylbenzenesulfonate itself. Being aware of these potential contaminants can aid in the purification of your desired compound.
FAQ 3: I suspect there are isomeric impurities in my starting material. What are the likely culprits?
Answer: The synthesis of 4-formylbenzenesulfonate typically involves the sulfonation of benzaldehyde. The formyl (aldehyde) group is a meta-directing group in electrophilic aromatic substitution.[9][10] Therefore, the sulfonation of benzaldehyde can lead to the formation of the meta-isomer, 3-formylbenzenesulfonic acid, as a side product.[9]
Troubleshooting and Purification:
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Recrystallization: This is a common method for purifying aromatic sulfonates. The difference in solubility between the para (4-substituted) and meta (3-substituted) isomers may allow for their separation by careful choice of solvent and temperature.
-
Chromatography: While challenging for highly polar and water-soluble compounds like sulfonates, techniques like ion-exchange chromatography can be effective for separating isomers.[11][12]
dot
Caption: Potential formation of meta-isomer during synthesis.
III. Stability and Handling
FAQ 4: How stable is the sulfonate group, and are there conditions I should avoid?
Answer: The benzenesulfonate group is generally quite stable. However, the sulfonation reaction is reversible.[13][14] At high temperatures (typically above 200°C) in the presence of aqueous acid, desulfonation can occur, leading to the removal of the sulfonic acid group.[13] For most standard organic reactions conducted at moderate temperatures, the sulfonate group will be stable.
Troubleshooting:
-
Avoid High Temperatures with Acid: If your experimental protocol involves heating in the presence of a strong acid, be mindful of the potential for desulfonation.
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Storage: Store potassium 4-formylbenzenesulfonate in a cool, dry place to ensure its long-term stability.
Summary of Potential Side Products and Impurities
| Side Product/Impurity | Originating Reaction | Functional Group Change | Mitigation Strategy |
| Potassium 4-(hydroxymethyl)benzenesulfonate | Cannizzaro Reaction | Aldehyde to Alcohol | Avoid strong bases, control temperature |
| Potassium 4-carboxybenzenesulfonate | Cannizzaro Reaction/Oxidation | Aldehyde to Carboxylic Acid | Avoid strong bases and oxidizing agents, use inert atmosphere |
| Potassium 3-formylbenzenesulfonate | Synthesis (Sulfonation) | Isomeric Impurity | Purification (recrystallization, chromatography) |
| Benzaldehyde | Desulfonation | Loss of Sulfonate Group | Avoid high temperatures in the presence of acid |
Experimental Protocols
General Protocol for a Reaction Involving Potassium 4-Formylbenzenesulfonate (Avoiding Common Side Reactions):
This is a generalized protocol and should be adapted for specific experimental needs.
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Reaction Setup:
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To a clean, dry reaction vessel, add potassium 4-formylbenzenesulfonate and any other solid reagents.
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If the reaction is sensitive to air or moisture, flush the vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure of the inert gas throughout the reaction.
-
-
Solvent Addition:
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Add the appropriate solvent. Ensure the solvent is of a suitable grade and free from oxidizing impurities.
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-
Reagent Addition:
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If a base is required, select the weakest base that is effective for the desired transformation to minimize the risk of a Cannizzaro reaction.
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Add any other reagents in a controlled manner (e.g., dropwise from an addition funnel) to maintain control over the reaction rate and temperature.
-
-
Temperature Control:
-
Maintain the reaction at the optimal temperature for the desired transformation. Avoid excessive heating, especially if a strong base is present.
-
-
Monitoring the Reaction:
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Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, NMR).
-
-
Work-up and Purification:
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Once the reaction is complete, quench the reaction appropriately.
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Purify the product using a suitable method. For sulfonated compounds, this may involve:
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Precipitation: Addition of a co-solvent to precipitate the desired product.
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Recrystallization: To remove impurities such as isomers.
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Ion-Exchange Chromatography: For separation of highly polar compounds.
-
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. what will be the major product when a benzaldehyde reacts with fuming sul.. [askfilo.com]
- 10. youtube.com [youtube.com]
- 11. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 14. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Potassium 4-Formylbenzenesulfonate Reaction Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of potassium 4-formylbenzenesulfonate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of potassium 4-formylbenzenesulfonate.
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | - Concentrate the solution by carefully evaporating some of the solvent under reduced pressure. - Add a small seed crystal of pure potassium 4-formylbenzenesulfonate to induce crystallization. - Try adding an anti-solvent (a solvent in which the product is insoluble but the impurities are soluble) dropwise to the solution. |
| The product precipitates as an oil rather than a solid. | The melting point of the impure product is below the temperature of the solution. | - Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly. - Try using a different solvent system. - Vigorously stir the solution during cooling to encourage crystal formation. |
| The purified crystals are colored (e.g., yellow or brown). | Presence of colored impurities or degradation products. | - Perform a hot filtration step with activated charcoal to adsorb colored impurities before crystallization. - Ensure the recrystallization is performed quickly, especially when heating, to minimize thermal degradation. |
| Low yield of purified product. | - The product is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Cool the crystallization mixture in an ice bath to minimize the solubility of the product.[1] - Ensure the filtration apparatus (funnel, filter paper) is pre-heated before hot filtration to prevent the product from crystallizing prematurely. |
| The final product has a low purity. | - Inefficient removal of impurities during a single recrystallization. - Co-precipitation of impurities with the product. | - Perform a second recrystallization to improve purity.[1] - Ensure the solution is cooled slowly to allow for the formation of well-defined crystals, which are less likely to trap impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of potassium 4-formylbenzenesulfonate?
A1: The ideal solvent is one in which potassium 4-formylbenzenesulfonate is highly soluble at high temperatures and poorly soluble at low temperatures. Water is often a good starting point for polar organic salts. You may also explore mixtures of solvents, such as ethanol/water or isopropanol/water, to achieve the desired solubility profile.
Q2: How can I remove unreacted starting materials or byproducts?
A2: Recrystallization is an effective technique for removing impurities with different solubility profiles from the desired product.[2] For specific byproducts from the synthesis of related sulfonated aldehydes, such as unreacted o-chlorobenzaldehyde, a distillation step prior to final purification might be employed.[3]
Q3: What is the expected purity of potassium 4-formylbenzenesulfonate after one recrystallization?
A3: The purity will depend on the nature and quantity of the initial impurities. A single recrystallization can significantly improve purity, but for very high purity requirements, multiple recrystallizations may be necessary.[1] It is recommended to assess the purity after each step using analytical techniques such as HPLC or NMR spectroscopy.
Q4: How should I dry the purified crystals?
A4: The crystals should be dried thoroughly to remove any residual solvent. This can be done by air-drying, placing them in a desiccator, or using a vacuum oven at a temperature well below the compound's decomposition point.[4] Rapid drying under vacuum is often preferred to minimize the potential for degradation.[1]
Q5: How should I store purified potassium 4-formylbenzenesulfonate?
A5: Store the purified, dry solid in a tightly sealed container in a cool, dry place away from moisture and direct light to prevent degradation.
Experimental Protocol: Recrystallization of Potassium 4-Formylbenzenesulfonate
This protocol provides a general procedure for the purification of potassium 4-formylbenzenesulfonate by recrystallization.
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Dissolution: In a flask, add the crude potassium 4-formylbenzenesulfonate to a suitable solvent (e.g., water). Heat the mixture to boiling or near-boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required to fully dissolve the crude product.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal. This step should be done rapidly to prevent premature crystallization.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation
Use the following table to record and compare data from your purification experiments.
| Batch ID | Initial Mass (g) | Solvent System | Volume of Solvent (mL) | Final Mass (g) | Yield (%) | Purity (e.g., % by HPLC) | Notes |
Visualizations
Caption: Experimental workflow for the recrystallization of potassium 4-formylbenzenesulfonate.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Reactions with Potassium 4-formylbenzenesulfonate
Welcome to the technical support center for improving reaction yields with potassium 4-formylbenzenesulfonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of potassium 4-formylbenzenesulfonate in organic synthesis?
A1: Potassium 4-formylbenzenesulfonate is primarily used as a reactant in reactions typical for aromatic aldehydes. Due to its sulfonate group, it is highly water-soluble, making it suitable for aqueous reaction conditions. Common applications include Suzuki-Miyaura cross-coupling reactions to form biaryl compounds and reductive aminations to synthesize secondary and tertiary amines.
Q2: What are the key challenges when using potassium 4-formylbenzenesulfonate?
A2: The primary challenges stem from its high polarity and water solubility. These properties can lead to:
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Poor solubility in common organic solvents: This necessitates the use of polar or aqueous solvent systems.
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Difficult product purification: The polarity of the starting material may be transferred to the product, making extraction and purification by standard silica gel chromatography challenging.
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Catalyst incompatibility: Some catalysts and ligands may not be stable or effective in the required polar or aqueous media.
Q3: How can I improve the solubility of potassium 4-formylbenzenesulfonate in my reaction?
A3: To improve solubility, consider the following:
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Use polar aprotic solvents such as DMF, DMSO, or NMP.
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Employ a mixture of an organic solvent with water.
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For reactions that can be conducted in protic solvents, methanol and ethanol are viable options.[1]
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low to no conversion of starting material.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Ensure a homogeneous reaction mixture. If the starting material is not fully dissolved, try adding a co-solvent like water or switching to a more polar solvent such as DMF or isopropanol/water.[2] |
| Ineffective Catalyst/Ligand | For polar substrates, a ligand designed for aqueous or polar media may be necessary. Consider using water-soluble phosphine ligands like TPPTS or catalysts known to be robust in polar solvents. |
| Inappropriate Base | The base is crucial for activating the boronic acid.[3][4] For this polar substrate, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. Ensure the base is sufficiently soluble in the reaction medium. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. |
Issue: Formation of significant side products (e.g., homocoupling of boronic acid).
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | High temperatures can promote side reactions. Try lowering the reaction temperature and extending the reaction time. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure complete consumption of the limiting potassium 4-formylbenzenesulfonate. |
| Oxygen Contamination | Rigorously degas the solvent and reaction mixture to minimize oxygen, which can promote homocoupling. |
Reductive Amination
Issue: Incomplete reaction or formation of imine intermediate only.
| Potential Cause | Troubleshooting Step |
| Ineffective Reducing Agent | For aqueous or polar conditions, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often suitable. Ensure the reducing agent is added after the initial formation of the imine. |
| pH of the Reaction Mixture | Imine formation is often favored under slightly acidic conditions (pH 4-6). However, the stability of the reducing agent may be pH-dependent. Monitor and adjust the pH as needed. |
| Steric Hindrance | If using a bulky amine, the reaction may be slow. Consider increasing the reaction temperature or using a more reactive reducing agent. |
Issue: Difficulty in product isolation and purification.
| Potential Cause | Troubleshooting Step |
| High Polarity of the Product | The sulfonate group makes the product water-soluble. Avoid aqueous work-ups that may lead to product loss. Consider precipitation of the product by adding a non-polar solvent. |
| Residual Salts | Purification by standard silica gel chromatography may be ineffective. Consider alternative methods such as reverse-phase chromatography (C18), ion-exchange chromatography, or recrystallization. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of potassium 4-formylbenzenesulfonate with an arylboronic acid.
Materials:
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Potassium 4-formylbenzenesulfonate (1.0 eq)
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Arylboronic acid (1.2 eq)
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Pd(PPh₃)₄ (0.05 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
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To a round-bottom flask, add potassium 4-formylbenzenesulfonate, arylboronic acid, and potassium carbonate.
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Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
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Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Filter the mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by reverse-phase chromatography or recrystallization.
Protocol 2: Reductive Amination
This protocol provides a general method for the reductive amination of potassium 4-formylbenzenesulfonate with a primary amine.
Materials:
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Potassium 4-formylbenzenesulfonate (1.0 eq)
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Primary amine (1.1 eq)
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Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
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Solvent: Methanol
Procedure:
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Dissolve potassium 4-formylbenzenesulfonate and the primary amine in methanol in a round-bottom flask.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Slowly add sodium cyanoborohydride in portions.
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Continue to stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
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Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of dilute acetic acid until gas evolution ceases.
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Remove the solvent under reduced pressure.
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The resulting solid can be purified by recrystallization or ion-exchange chromatography.
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/Water (4:1) | 90 | 18 | 75 |
| 2 | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 90 | 18 | 85 |
| 3 | Cs₂CO₃ | 1,4-Dioxane/Water (4:1) | 90 | 12 | 92 |
| 4 | Na₂CO₃ | DMF/Water (5:1) | 80 | 24 | 68 |
| 5 | K₂CO₃ | Isopropanol/Water (3:1) | 85 | 16 | 81 |
Note: Yields are hypothetical and for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
References
Technical Support Center: Synthesis of Potassium 4-Formylbenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of potassium 4-formylbenzenesulfonate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for potassium 4-formylbenzenesulfonate?
The most common laboratory-scale synthesis involves the direct electrophilic aromatic substitution of benzaldehyde with a sulfonating agent, typically fuming sulfuric acid (oleum). The resulting 4-formylbenzenesulfonic acid is then neutralized with a potassium base, such as potassium hydroxide or potassium carbonate, to yield the potassium salt, which can be isolated by precipitation or crystallization.
Q2: Why is fuming sulfuric acid used instead of concentrated sulfuric acid?
Fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, provides a higher concentration of the active electrophile, SO₃.[1] This increased concentration of the electrophile drives the reaction forward and allows the sulfonation to proceed under more manageable conditions than using concentrated sulfuric acid alone, which would require higher temperatures and longer reaction times.
Q3: What are the primary safety concerns associated with this synthesis?
The reaction is highly exothermic and involves corrosive and hazardous materials. Fuming sulfuric acid is extremely corrosive and reacts violently with water.[2] Proper personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, is essential. The reaction should be conducted in a well-ventilated fume hood, and an ice bath must be readily available to control the reaction temperature.
Q4: How is the product typically purified?
The crude 4-formylbenzenesulfonic acid is often converted directly to its potassium salt. This is achieved by carefully neutralizing the acidic reaction mixture with a potassium base. The potassium salt, being less soluble in the reaction medium or upon addition of an appropriate anti-solvent, can then be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as an alcohol-water mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of potassium 4-formylbenzenesulfonate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently strong sulfonating agent: The concentration of SO₃ in the fuming sulfuric acid may be too low. 2. Reaction temperature too low: The activation energy for the reaction is not being overcome. 3. Reaction time too short: The reaction has not had enough time to proceed to completion. | 1. Use fuming sulfuric acid with a higher percentage of free SO₃ (e.g., 20-30%). 2. Allow the reaction to warm to room temperature or slightly above after the initial exothermic phase, and monitor the reaction progress by TLC or other analytical methods. 3. Increase the reaction time, monitoring periodically for product formation. |
| Formation of Meta Isomer | The formyl group is a meta-directing deactivator. However, para-substitution can be favored under certain conditions. The formation of the meta-isomer (3-formylbenzenesulfonic acid) can occur.[3] | While the para isomer is generally the major product under kinetic control at lower temperatures, thermodynamic control at higher temperatures can favor the formation of the meta isomer. Maintain a low reaction temperature (0-10 °C) during the addition of benzaldehyde to favor para-substitution. |
| Dark Brown or Black Reaction Mixture | Charring/Decomposition: The reaction temperature was too high, leading to the decomposition of the starting material or product. This is a common issue with highly exothermic sulfonation reactions.[4][5] | 1. Ensure slow, dropwise addition of benzaldehyde to the fuming sulfuric acid in an ice bath to maintain a low temperature. 2. Maintain vigorous stirring to ensure even heat distribution. 3. If a runaway reaction occurs, have a larger ice bath or other cooling system ready to quickly cool the reaction vessel. |
| Product is a viscous oil instead of a solid | 1. Incomplete reaction: Unreacted starting material can result in an oily product. 2. Presence of excess water: The product may be hygroscopic and absorb moisture from the air or from reagents. 3. Formation of byproducts: Side reactions can lead to the formation of oily impurities. | 1. Ensure the reaction has gone to completion using an appropriate analytical technique. 2. During workup, use anhydrous solvents and protect the product from atmospheric moisture. 3. Purify the product by converting it to the potassium salt and recrystallizing. |
| Difficulty in Isolating the Potassium Salt | 1. Product is too soluble in the chosen solvent: The potassium salt may have significant solubility in the reaction mixture or the solvent used for precipitation. 2. Insufficient amount of potassium base used: The 4-formylbenzenesulfonic acid has not been fully neutralized. | 1. After neutralization, try adding a co-solvent in which the potassium salt is insoluble (e.g., isopropanol, acetone) to induce precipitation.[6] 2. Carefully monitor the pH during neutralization to ensure it is complete (pH ~7). Add the potassium base portion-wise until the pH is stable. |
| Product is Impure After Isolation | 1. Co-precipitation of inorganic salts: If potassium chloride is used to salt out the product, it may co-precipitate.[7] 2. Presence of unreacted starting material or byproducts: Incomplete reaction or side reactions can lead to impurities. | 1. Wash the isolated solid with a small amount of cold water to remove soluble inorganic salts. 2. Recrystallize the crude potassium salt from a suitable solvent system to remove organic impurities. |
Experimental Protocols
Synthesis of 4-Formylbenzenesulfonic Acid
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place fuming sulfuric acid (20% SO₃). Cool the flask in an ice-salt bath to 0-5 °C.
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Reaction: Slowly add benzaldehyde dropwise from the dropping funnel to the stirred fuming sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C. The reaction is highly exothermic.
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Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by taking a small aliquot, quenching it in water, and analyzing by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude 4-formylbenzenesulfonic acid.
Conversion to Potassium 4-Formylbenzenesulfonate and Purification
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Neutralization: To the aqueous solution of crude 4-formylbenzenesulfonic acid, slowly add a saturated solution of potassium hydroxide or solid potassium carbonate in portions while stirring and cooling in an ice bath. Monitor the pH and continue adding the base until the solution is neutral (pH ≈ 7).
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Precipitation/Crystallization: The potassium 4-formylbenzenesulfonate may precipitate upon neutralization. If not, the solution can be concentrated under reduced pressure, or an anti-solvent like isopropanol can be added to induce crystallization.
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Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or isopropanol to remove impurities.
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Drying: Dry the purified potassium 4-formylbenzenesulfonate in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Data Presentation
| Parameter | Typical Value / Observation | Notes |
| Reactant Ratio | 1 : 3 to 1 : 5 (Benzaldehyde : Fuming H₂SO₄) | An excess of the sulfonating agent is used to drive the reaction to completion. |
| Reaction Temperature | 0 - 10 °C (addition), Room Temperature (stirring) | Strict temperature control is crucial to prevent charring and side reactions.[8] |
| Reaction Time | 1 - 3 hours | Monitor by TLC for disappearance of starting material. |
| Typical Yield | 70 - 85% | Yields can vary depending on reaction conditions and purification efficiency. |
| Appearance | White to off-white crystalline solid | A significant color change may indicate impurities. |
| Solubility | Soluble in water; sparingly soluble in ethanol and isopropanol; insoluble in non-polar organic solvents.[9] | The solubility profile is important for purification by recrystallization. |
Visualizations
Caption: Experimental workflow for the synthesis of potassium 4-formylbenzenesulfonate.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. US4132529A - Temperature control in exothermic/endothermic reaction systems - Google Patents [patents.google.com]
- 5. US20080314563A1 - Method for Controlling the Temperature of Exothermic Chemical Reactions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. solubilityofthings.com [solubilityofthings.com]
"stability issues of potassium 4-formylbenzenesulfonate under different conditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of potassium 4-formylbenzenesulfonate. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Handling and Storage
-
Question: What are the ideal storage conditions for potassium 4-formylbenzenesulfonate to ensure its long-term stability?
-
Answer: To maintain the integrity of potassium 4-formylbenzenesulfonate, it should be stored in a tightly sealed container to protect it from moisture. The storage area should be cool and dry.[1][2] Avoid exposure to direct sunlight and heat sources.
-
Question: I observed a change in the color of my potassium 4-formylbenzenesulfonate powder. What could be the cause?
-
Answer: A color change, such as yellowing, may indicate degradation. This could be due to oxidation of the aldehyde group, especially if the compound has been exposed to air and/or light over time.[3] It is recommended to use an antioxidant if the compound is to be stored for extended periods, particularly in solution.
2. Stability in Solution
-
Question: How stable is potassium 4-formylbenzenesulfonate in aqueous solutions?
-
Answer: The stability of potassium 4-formylbenzenesulfonate in aqueous solutions can be influenced by pH. Generally, aromatic sulfonic acids exhibit greater stability in acidic conditions.[4] In neutral or alkaline solutions, the aldehyde group may be more susceptible to oxidation or other reactions. For prolonged storage of solutions, it is advisable to use an acidic buffer and store at low temperatures (e.g., 4°C).
-
Question: I am dissolving potassium 4-formylbenzenesulfonate in an organic solvent. Are there any specific stability concerns?
-
Answer: The choice of organic solvent can influence stability. Protic solvents may participate in reactions with the aldehyde group. It is crucial to use dry solvents, as the presence of water can facilitate hydrolytic degradation, especially at elevated temperatures. The photochemical reactivity of related compounds has been shown to differ significantly between organic solvents and water, suggesting that the solvent can play a critical role in potential degradation pathways.
3. Thermal Stability
-
Question: At what temperature does potassium 4-formylbenzenesulfonate start to decompose?
-
Question: My experiment requires heating a solution of potassium 4-formylbenzenesulfonate. What precautions should I take?
-
Answer: When heating solutions, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde group. Use the lowest effective temperature and shortest possible heating time. Be aware of the potential for desulfonation at temperatures approaching 200°C in aqueous solutions.
4. Photostability
-
Question: Is potassium 4-formylbenzenesulfonate sensitive to light?
-
Answer: Aromatic aldehydes and sulfonated aromatic compounds can be susceptible to photodegradation.[2] Exposure to UV light can promote oxidation and other degradation pathways.[2] It is recommended to protect solutions and solid samples of potassium 4-formylbenzenesulfonate from light by using amber vials or covering containers with aluminum foil.
5. Chemical Compatibility
-
Question: Are there any common reagents that are incompatible with potassium 4-formylbenzenesulfonate?
-
Answer: Yes, due to the presence of the aldehyde group, this compound is incompatible with strong oxidizing agents, which can convert the aldehyde to a carboxylic acid.[2][4] It is also incompatible with strong reducing agents, which can reduce the aldehyde to an alcohol. Reactions with amines to form imines are also possible.
-
Question: Can I use potassium 4-formylbenzenesulfonate in reactions with strong acids or bases?
-
Answer: While aromatic sulfonates are generally stable in acidic conditions, strong, hot aqueous acids can cause desulfonation.[6] Strong bases may promote Cannizzaro-type reactions or other condensations of the aldehyde group. The specific reaction conditions will determine the extent of any potential degradation.
Quantitative Stability Data
Currently, there is limited publicly available quantitative kinetic data specifically for the degradation of potassium 4-formylbenzenesulfonate. The following table provides a qualitative summary of expected stability based on the reactivity of its functional groups. Researchers should perform their own stability studies under their specific experimental conditions.
| Condition | Stability Concern | Potential Degradation Products | Mitigation Strategies |
| High Temperature | Desulfonation (especially in aqueous solution >200°C), Oxidation | 4-Formylphenol, Benzaldehyde, Potassium sulfate, 4-Carboxybenzenesulfonic acid | Use lowest effective temperature; inert atmosphere. |
| Acidic pH (e.g., pH < 4) | Generally stable; risk of desulfonation at high temperatures. | Benzaldehyde (at high temp.) | Maintain low to moderate temperatures. |
| Neutral/Alkaline pH (e.g., pH > 7) | Increased susceptibility to oxidation and other aldehyde reactions. | 4-Carboxybenzenesulfonic acid, condensation products | Use an inert atmosphere; store at low temperatures. |
| Light Exposure (especially UV) | Photodegradation, Oxidation | 4-Carboxybenzenesulfonic acid, various photoproducts | Store in amber containers or protect from light. |
| **Oxidizing Agents (e.g., H₂O₂) ** | Oxidation of the aldehyde group. | 4-Carboxybenzenesulfonic acid | Avoid contact with oxidizing agents. |
| Reducing Agents (e.g., NaBH₄) | Reduction of the aldehyde group. | Potassium 4-(hydroxymethyl)benzenesulfonate | Avoid contact with reducing agents. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of potassium 4-formylbenzenesulfonate under various stress conditions.[5][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of potassium 4-formylbenzenesulfonate in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Take samples at various time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period. Take samples at various time points and dilute for analysis.
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 80°C) for a defined period. Take samples at various time points and dilute for analysis.
-
Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven (e.g., 105°C) for a defined period. Periodically take samples, dissolve in a suitable solvent, and analyze.
-
Photostability: Expose the stock solution and solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil. Analyze the samples at defined time points.
-
Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as HPLC with UV detection. Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate potassium 4-formylbenzenesulfonate from its potential degradation products.[9][10]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradants.
-
Mobile Phase A: 0.1% phosphoric acid in water (acidic to improve peak shape).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Program: Begin with a low percentage of Mobile Phase B and gradually increase it. A starting point could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of potassium 4-formylbenzenesulfonate (a wavelength around 254 nm is a reasonable starting point). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: Once the separation is optimized using samples from the forced degradation study, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for potassium 4-formylbenzenesulfonate.
Caption: Workflow for a forced degradation study.
References
- 1. Insights into the Time Evolution of Slowly Photodegrading Contaminants [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. asnc.org [asnc.org]
- 9. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 10. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions Involving Potassium 4-Formylbenzenesulfonate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing the challenges associated with scaling up chemical reactions involving potassium 4-formylbenzenesulfonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of reactions with potassium 4-formylbenzenesulfonate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility / Heterogeneous Mixture | - Inappropriate Solvent Choice: Potassium 4-formylbenzenesulfonate is a salt and exhibits limited solubility in many common non-polar organic solvents. - Low Temperature: Solubility may be significantly lower at reduced temperatures. - Insufficient Solvent Volume: The concentration of the reactant may exceed its solubility limit. | - Solvent Screening: Select polar aprotic solvents like DMF or DMSO, or polar protic solvents like methanol or ethanol where it has some solubility. Consider using a solvent mixture to balance reactant solubility and reaction requirements. - Temperature Adjustment: Gradually increase the reaction temperature while monitoring for any degradation of starting materials or products. - Increase Solvent Volume: Decrease the reactant concentration by adding more solvent. - Phase-Transfer Catalyst: For reactions in biphasic systems, consider the use of a phase-transfer catalyst to facilitate the reaction between the salt and an organic-soluble reactant. |
| Slow or Incomplete Reaction | - Poor Mass Transfer: In a heterogeneous mixture, the reaction rate can be limited by the transfer of the dissolved sulfonate to the reaction interface. - Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. - Catalyst Inefficiency or Deactivation: The chosen catalyst may not be optimal or could be deactivated by impurities. - Presence of Water: While it can aid solubility, water can also interfere with certain reactions (e.g., those using water-sensitive reagents). | - Improve Agitation: Increase the stirring rate to improve mass transfer in heterogeneous mixtures. - Optimize Temperature: Carefully increase the reaction temperature in increments. - Catalyst Screening: Evaluate different catalysts and catalyst loadings. Ensure the catalyst is not sensitive to the potassium salt. - Azeotropic Distillation: If water is detrimental, consider removing it via azeotropic distillation with a suitable solvent (e.g., toluene) prior to or during the reaction, if the reactant's stability permits. |
| Formation of Side Products / Low Purity | - Over-reaction or Degradation: High temperatures or prolonged reaction times can lead to the formation of byproducts. - Side Reactions of the Aldehyde: The formyl group can undergo undesired reactions such as oxidation to a carboxylic acid or Cannizzaro reaction under certain conditions. - Reaction with Solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions. | - Optimize Reaction Conditions: Reduce the reaction temperature or time. Monitor the reaction progress closely using techniques like HPLC or TLC to stop the reaction at the optimal point. - Control of pH: Maintain the pH of the reaction mixture to suppress pH-dependent side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group. |
| Difficult Product Isolation / Work-up | - High Water Solubility of Product: If the product also contains the sulfonate group, it may be highly water-soluble, making extraction into organic solvents challenging. - Emulsion Formation: The presence of salts and polar solvents can lead to the formation of stable emulsions during aqueous work-up. - Precipitation of Inorganic Salts: Changes in solvent composition or pH during work-up can cause inorganic salts to precipitate, complicating filtration and separation. | - Salting Out: Add a saturated solution of an inorganic salt (e.g., NaCl or KCl) to the aqueous layer to decrease the solubility of the organic product and improve extraction efficiency.[1] - Solvent Evaporation and Trituration: If the product is solid, consider removing the solvent under reduced pressure and triturating the residue with a solvent in which the impurities are soluble but the product is not. - Alternative Purification Methods: For highly polar products, consider techniques like ion-exchange chromatography or reverse-phase chromatography. |
| Product Purity Issues After Isolation | - Residual Inorganic Salts: The product may be contaminated with potassium salts from the starting material or work-up. - Contamination with Unreacted Starting Material: Due to its high polarity, removing unreacted potassium 4-formylbenzenesulfonate can be difficult with standard silica gel chromatography. - Presence of Polar Byproducts: Byproducts with similar polarity to the desired product can be challenging to separate. | - Recrystallization: Use a suitable solvent system to recrystallize the product and remove impurities. - Ion-Exchange Chromatography: This technique can be effective for separating ionic compounds from non-ionic or less ionic impurities. - Reverse-Phase Chromatography: For polar compounds, reverse-phase HPLC can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for reactions with potassium 4-formylbenzenesulfonate?
A1: Due to its salt-like nature, potassium 4-formylbenzenesulfonate has limited solubility in many common organic solvents. The best choices are typically polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Polar protic solvents like methanol and ethanol can also be used, although solubility may be lower. For certain reactions, using water as a co-solvent can be effective, provided it does not interfere with the reaction chemistry.
Q2: Do I need to run reactions involving potassium 4-formylbenzenesulfonate under an inert atmosphere?
A2: It is highly recommended to use an inert atmosphere (e.g., nitrogen or argon). The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures or in the presence of certain catalysts.
Q3: What are the common side reactions to look out for?
A3: Common side reactions include the oxidation of the aldehyde to the corresponding carboxylic acid (potassium 4-carboxybenzenesulfonate), and potentially self-condensation or other reactions of the aldehyde group depending on the reaction conditions (e.g., presence of strong base).
Q4: What are the most effective methods for purifying products derived from this reagent?
A4: Purification can be challenging due to the high polarity imparted by the sulfonate group. Standard silica gel chromatography is often ineffective. The most successful methods include:
-
Recrystallization: If the product is a solid, this is often the most effective method for removing impurities on a large scale.
-
Ion-Exchange Chromatography: This is particularly useful for separating the desired sulfonated product from non-ionic impurities.
-
Reverse-Phase Chromatography: Effective for purifying highly polar compounds.
-
Precipitation/Trituration: Changing the solvent system to cause the desired product to precipitate while impurities remain in solution can be a viable strategy.
Q5: How does the potassium counter-ion affect the reaction and work-up?
A5: The potassium ion can influence the solubility of the starting material and may affect the reactivity of the sulfonate group compared to other counter-ions. During work-up, the presence of potassium salts can increase the ionic strength of the aqueous phase, which can be advantageous for "salting out" the product during extraction. However, it can also lead to the precipitation of inorganic salts if the solvent composition is changed significantly.
Q6: Are there any specific safety and handling precautions for scaling up reactions with this compound?
A6: Yes. While potassium 4-formylbenzenesulfonate itself is not acutely toxic, standard laboratory safety precautions should be followed. When handling at scale, consider the following:
-
Dust Control: The compound is a solid, so appropriate measures should be taken to avoid inhalation of dust (e.g., use of a fume hood or ventilated enclosure).
-
Material Compatibility: Ensure the reactor and associated equipment are compatible with the reactant and the chosen solvent system, especially at elevated temperatures.
-
Exothermic Reactions: While not inherently explosive, the reaction being performed could be exothermic. Ensure adequate cooling capacity and temperature monitoring for the reactor.
Q7: What materials of construction are recommended for reactors and equipment?
A7: For general use, glass-lined or stainless steel reactors are typically suitable. However, a thorough material compatibility assessment should be conducted based on the specific solvents, reagents, and temperatures to be used in the reaction. For acidic conditions, more corrosion-resistant alloys may be necessary.
Data Presentation
Table 1: Solubility of Potassium 4-Formylbenzenesulfonate in Common Solvents
| Solvent | Type | Solubility | Notes |
| Water | Polar Protic | High | Can be used as a solvent or co-solvent if compatible with the reaction. |
| Methanol | Polar Protic | Moderate | Often a suitable solvent for reactions at elevated temperatures. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but solubility may be slightly lower. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Good solvent choice, but can be difficult to remove during work-up. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent, but its high boiling point can complicate product isolation. |
| Acetonitrile | Polar Aprotic | Low to Moderate | May be suitable for some reactions, especially at higher temperatures. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Low | Generally not a suitable solvent. |
| Toluene | Non-polar | Insoluble | Not a suitable solvent for dissolving the reactant. |
| Dichloromethane (DCM) | Non-polar | Insoluble | Not a suitable solvent for dissolving the reactant. |
Note: The solubility data is qualitative. It is strongly recommended to perform experimental solubility tests in the desired solvent system before proceeding with a large-scale reaction.
Experimental Protocols
Protocol 1: Scale-Up of Reductive Amination to Synthesize Potassium 4-(Aminomethyl)benzenesulfonate
This protocol describes a general procedure for the reductive amination of potassium 4-formylbenzenesulfonate with an amine, followed by reduction of the intermediate imine.
Materials:
-
Potassium 4-formylbenzenesulfonate
-
Amine (e.g., ammonia, primary or secondary amine)
-
Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)
-
Methanol
-
Water
Procedure:
-
Reactor Setup: Charge a suitably sized reactor with potassium 4-formylbenzenesulfonate and methanol. Begin agitation.
-
Amine Addition: Add the amine to the reactor. If using ammonia, a solution in methanol or water can be used. The reaction mixture may be a slurry at this stage.
-
Imine Formation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the formation of the imine intermediate. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture (e.g., to 0-10 °C). Slowly add the reducing agent. If using sodium borohydride, it can be added portion-wise as a solid or as a solution in a small amount of water or methanol. If using catalytic hydrogenation, transfer the mixture to a suitable hydrogenation reactor, add the catalyst (e.g., Pd/C), and pressurize with hydrogen.
-
Quenching: After the reduction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., acetic acid) if a borohydride reagent was used.
-
Work-up and Isolation:
-
If a catalyst was used, filter it off.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
The product may precipitate upon concentration or by adjusting the pH. The solid can be isolated by filtration.
-
Alternatively, if the product remains in solution, it may be purified by ion-exchange chromatography or recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Protocol 2: Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation of potassium 4-formylbenzenesulfonate with an active methylene compound.[2][3][4]
Materials:
-
Potassium 4-formylbenzenesulfonate
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine, or a mild inorganic base)
-
Ethanol or another suitable polar solvent
Procedure:
-
Reactant Charging: To a reactor equipped with a stirrer and temperature control, add potassium 4-formylbenzenesulfonate, the active methylene compound, and ethanol.
-
Catalyst Addition: Add a catalytic amount of the base (e.g., piperidine).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often exothermic, so cooling may be required to maintain the desired temperature. Monitor the reaction until completion by HPLC or TLC.
-
Product Isolation:
-
Cool the reaction mixture to room temperature or below to induce precipitation of the product.
-
If the product does not precipitate, concentrate the solution under reduced pressure.
-
The crude product can be isolated by filtration.
-
-
Purification:
-
Wash the isolated solid with a small amount of cold ethanol or another suitable solvent to remove impurities.
-
Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Potassium 4-Formylbenzenesulfonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium 4-formylbenzenesulfonate. Our goal is to help you identify, control, and manage impurities that may arise during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of potassium 4-formylbenzenesulfonate?
A1: The most common impurities depend on the synthetic route employed. Key impurities include over-oxidation products, starting materials, isomeric impurities, and residual inorganic salts. A summary of potential impurities and their typical sources is provided in the table below.
Q2: How can I minimize the formation of the 4-carboxybenzenesulfonate impurity during the oxidation of p-toluenesulfonic acid?
A2: Over-oxidation to the corresponding carboxylic acid is a common side reaction.[1] To minimize its formation, carefully control the reaction temperature, the molar ratio of the oxidizing agent, and the reaction time. Using milder oxidizing agents or optimizing the reaction kinetics can significantly reduce this impurity.
Q3: What are the recommended analytical techniques for identifying and quantifying impurities in potassium 4-formylbenzenesulfonate?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for impurity profiling.[2][3] For absolute purity assessment and structural confirmation, Quantitative NMR (qNMR) is an increasingly powerful tool that can provide direct quantification without the need for specific impurity reference standards.[1][4][5][6][7] Capillary electrophoresis can be employed for the analysis of inorganic cations.[2]
Q4: Are there established limits for impurities in potassium 4-formylbenzenesulfonate for pharmaceutical applications?
A4: Specific impurity limits for potassium 4-formylbenzenesulfonate are typically defined by the drug manufacturer based on the intended use and regulatory guidelines such as those from the International Council for Harmonisation (ICH). For instance, ICH Q3A and Q3B provide guidance on qualification and identification thresholds for impurities in new drug substances and products.[8][9][10] While no specific monograph was found for this compound, a related FDA document for a color additive specifies a limit for the sum of 2-, 3-, and 4-formylbenzenesulfonic acids (as sodium salts) at not more than 0.5%.[11]
Q5: What are the best practices for the storage and handling of potassium 4-formylbenzenesulfonate to prevent degradation?
A5: Aromatic sulfonic acids are generally stable, but their stability can be affected by temperature and pH.[3] It is recommended to store potassium 4-formylbenzenesulfonate in a cool, dry place in a well-sealed container to prevent moisture uptake and potential degradation.
Troubleshooting Guides
Issue 1: Low Purity of Final Product After Synthesis
If you are experiencing low purity of your potassium 4-formylbenzenesulfonate, consult the following table for potential causes and recommended solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of 4-carboxybenzenesulfonic acid | Over-oxidation of the formyl group.[1] | Reduce reaction temperature, use a stoichiometric amount of oxidizing agent, or decrease reaction time. Consider a milder oxidizing agent. |
| Presence of unreacted p-toluenesulfonic acid | Incomplete oxidation. | Increase reaction time or temperature moderately. Ensure proper mixing and stoichiometry of the oxidizing agent. |
| Detection of isomeric impurities (e.g., 2- or 3-formylbenzenesulfonate) | Impure starting materials (e.g., mixed isomers of toluenesulfonic acid). | Use a higher purity grade of the starting material. Isomers can be difficult to remove, so control at the source is critical. |
| Residual inorganic salts | Incomplete removal during workup and purification. | Optimize the recrystallization process, including solvent choice and washing steps. Consider using techniques like ion-exchange chromatography if necessary. |
| Discoloration of the final product | Presence of colored byproducts or degradation products. | Purify the product through recrystallization, possibly with the addition of activated carbon to remove colored impurities. |
Issue 2: Difficulty in Removing Water from the Final Product
Potassium salts of sulfonic acids can be hygroscopic. If you are facing challenges in obtaining a dry, free-flowing powder, consider the following:
-
Drying Technique: Ensure you are using an appropriate drying method. Vacuum drying at a slightly elevated temperature (e.g., 50-60 °C) is generally effective.
-
Solvent Choice for Final Precipitation/Crystallization: If precipitating the salt from an aqueous solution with an organic solvent, ensure the organic solvent is anhydrous to minimize water content in the final product.
-
Handling: Handle the final product in a low-humidity environment (e.g., a glove box) to prevent moisture absorption.
Experimental Protocols
Protocol 1: Synthesis of 4-Formylbenzenesulfonic Acid via Oxidation of p-Toluenesulfonic Acid
This protocol is a general guideline for the oxidation of p-toluenesulfonic acid. Note: This reaction should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
p-Toluenesulfonic acid monohydrate
-
Manganese dioxide (MnO₂)
-
20-25% Oleum (fuming sulfuric acid)
-
Ice
-
Saturated potassium chloride (KCl) solution
Procedure:
-
Slowly add p-toluenesulfonic acid monohydrate to the oleum in a flask cooled in an ice bath, ensuring the temperature is maintained below 10 °C.
-
Once the p-toluenesulfonic acid is dissolved, add manganese dioxide portion-wise, keeping the temperature below 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 10-20 °C) for several hours. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the resulting solution with a suitable base (e.g., potassium hydroxide) to a pH of approximately 7.
-
Filter the mixture to remove manganese salts.
-
To the filtrate, add a saturated solution of potassium chloride to precipitate the potassium 4-formylbenzenesulfonate.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove organic impurities.
-
Dry the product under vacuum.
Protocol 2: Purification of Potassium 4-Formylbenzenesulfonate by Recrystallization
Materials:
-
Crude potassium 4-formylbenzenesulfonate
-
Deionized water
-
Ethanol (or another suitable organic solvent in which the salt has low solubility)
Procedure:
-
Dissolve the crude potassium 4-formylbenzenesulfonate in a minimal amount of hot deionized water.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to form crystals. For enhanced precipitation, the solution can be further cooled in an ice bath.
-
Alternatively, after hot filtration, slowly add a miscible organic solvent like ethanol until the solution becomes turbid, then allow it to cool and crystallize.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol or another suitable solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
Visualizations
References
- 1. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 8. uspnf.com [uspnf.com]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. govinfo.gov [govinfo.gov]
"refining experimental protocols for the use of potassium 4-formylbenzenesulfonate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium 4-formylbenzenesulfonate.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the typical solubility of potassium 4-formylbenzenesulfonate? | Due to the ionic sulfonate group, potassium 4-formylbenzenesulfonate is expected to be highly soluble in water and other polar protic solvents. Its solubility in organic solvents is generally limited, though it may be soluble in mixtures of organic solvents and water.[1][2] |
| What are the recommended storage conditions for potassium 4-formylbenzenesulfonate? | Store in a tightly sealed container in a cool, dry place. Avoid exposure to moisture and strong oxidizing agents. |
| What are the primary safety concerns when handling this compound? | The related compound, 4-formylbenzenesulfonic acid, is corrosive and can cause severe skin burns and eye damage.[3] It is recommended to handle potassium 4-formylbenzenesulfonate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
| Can this compound be used in reductive amination reactions? | Yes, the aldehyde functional group makes it a suitable substrate for reductive amination to synthesize various secondary and tertiary amines. |
| What is the stability of potassium 4-formylbenzenesulfonate in solution? | Aryl sulfonates are generally stable compounds. However, the stability in a specific reaction will depend on the pH, temperature, and other reagents present. Aqueous solutions should be stable, but prolonged storage may not be advisable without further stability data. |
Experimental Protocols: Reductive Amination
A common application of potassium 4-formylbenzenesulfonate is in reductive amination to introduce a sulfonated phenyl group, which can enhance the water solubility of a target molecule.
Objective: To synthesize a secondary amine by reacting potassium 4-formylbenzenesulfonate with a primary amine followed by reduction of the intermediate imine.
Materials:
-
Potassium 4-formylbenzenesulfonate
-
Primary amine (e.g., benzylamine)
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, water, or a mixture)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolution: Dissolve potassium 4-formylbenzenesulfonate (1 equivalent) in the chosen solvent system.
-
Imine Formation: Add the primary amine (1-1.2 equivalents) to the solution. If necessary, adjust the pH to a slightly acidic range (pH 5-6) with an acid catalyst to promote imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution to decompose any remaining reducing agent.
-
Work-up and Purification: The purification strategy will depend on the properties of the final product. An acid-base extraction may be employed to isolate the amine product. Due to the sulfonate group, the product may be water-soluble, necessitating alternative purification methods such as reverse-phase chromatography.
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination of potassium 4-formylbenzenesulfonate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete imine formation: Incorrect pH, insufficient reaction time. | - Adjust the pH to 5-6 using a mild acid like acetic acid. - Increase the reaction time for imine formation before adding the reducing agent. |
| Ineffective reduction: Reducing agent is not strong enough or has decomposed. | - Use a different reducing agent such as sodium triacetoxyborohydride, which is often more effective for reductive aminations.[4] - Ensure the reducing agent is fresh and was stored under appropriate conditions. | |
| Hydrolysis of the imine: Presence of excess water before reduction is complete.[5] | - Use anhydrous solvents if possible, although the solubility of the starting material may necessitate some water. - Add the reducing agent promptly after imine formation. | |
| Presence of starting material (aldehyde) | Incomplete reaction: Insufficient equivalents of amine or reducing agent, or insufficient reaction time. | - Increase the equivalents of the amine and/or reducing agent. - Extend the reaction time and continue to monitor. |
| Presence of imine impurity in the final product | Incomplete reduction: Insufficient reducing agent or reaction time for the reduction step. | - Increase the amount of reducing agent.[5] - Allow the reduction step to proceed for a longer duration. |
| Difficulty in product isolation | High water solubility of the product: The presence of the sulfonate group can make extraction into organic solvents challenging. | - Perform a salt-out extraction by saturating the aqueous phase with a salt (e.g., NaCl) to decrease the polarity of the aqueous layer. - Utilize reverse-phase chromatography for purification. |
| Emulsion formation during extraction: The product may act as a surfactant. | - Add a small amount of brine to the extraction to help break the emulsion. - Centrifuge the mixture to separate the layers. |
Troubleshooting Decision Tree for Low Product Yield
References
Validation & Comparative
"comparative study of potassium 4-formylbenzenesulfonate with other formylating agents"
A Note on Potassium 4-Formylbenzenesulfonate:
Initial research into the comparative performance of potassium 4-formylbenzenesulfonate as a formylating agent did not yield sufficient data within publicly available scientific literature to facilitate a direct comparison against other established reagents. While the compound is documented, its application and efficacy as a formylating agent in synthetic protocols are not well-established in peer-reviewed sources.
Therefore, this guide will focus on a comparative study of widely used and well-characterized formylating agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective applications, mechanisms, and experimental considerations.
Introduction to Aromatic Formylation
The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis, providing a crucial entry point for the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The choice of formylating agent is dictated by several factors, including the nature of the substrate, desired regioselectivity, and functional group tolerance. This guide provides a comparative overview of five classical and widely utilized formylation methods: the Vilsmeier-Haack, Gattermann, Gattermann-Koch, Reimer-Tiemann, and Duff reactions.
Comparative Data of Common Formylating Agents
| Reaction | Formylating Agent/Reagents | Typical Substrates | Regioselectivity | Reaction Conditions | Typical Yields | Advantages | Limitations |
| Vilsmeier-Haack | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Electron-rich aromatic and heteroaromatic compounds (e.g., anilines, phenols, pyrroles) | Para-selective for anilines, ortho/para for phenols | Mild (0-100 °C) | Good to excellent | Versatile, high-yielding, applicable to a wide range of substrates | The Vilsmeier reagent is a weak electrophile, requiring activated substrates. |
| Gattermann | Hydrogen cyanide (HCN), Hydrogen chloride (HCl), Lewis acid (e.g., AlCl₃) | Aromatic hydrocarbons, phenols, and phenolic ethers | Para-selective | Requires strong Lewis acid, often harsh conditions | Moderate to good | Effective for less activated aromatic hydrocarbons | Use of highly toxic HCN, harsh conditions. |
| Gattermann-Koch | Carbon monoxide (CO), Hydrogen chloride (HCl), Lewis acid (e.g., AlCl₃), Copper(I) chloride (CuCl) | Aromatic hydrocarbons (e.g., benzene, toluene) | Para-selective | High pressure of CO, strong acid | Good | Utilizes readily available CO | Not applicable to phenols and phenolic ethers. |
| Reimer-Tiemann | Chloroform (CHCl₃), Strong base (e.g., NaOH, KOH) | Phenols, some electron-rich heterocycles (e.g., pyrroles, indoles) | Ortho-selective | Basic conditions, elevated temperatures | Moderate | Good ortho-selectivity for phenols | Limited to phenols and certain heterocycles, moderate yields. |
| Duff | Hexamethylenetetramine (HMTA), Acid (e.g., acetic acid, trifluoroacetic acid) | Phenols and other highly activated aromatic compounds | Ortho-selective | Acidic conditions, elevated temperatures | Low to moderate | Simple procedure, readily available reagents | Generally low yields, limited to highly activated substrates.[1][2] |
Experimental Protocols
Vilsmeier-Haack Reaction: Formylation of N,N-Dimethylaniline
Reagents:
-
N,N-Dimethylaniline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate solution (aqueous)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with continuous stirring. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.[3]
-
Add N,N-dimethylaniline to the reaction mixture, and then allow the mixture to warm to room temperature and subsequently heat to 60-70 °C for 2-3 hours.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude p-dimethylaminobenzaldehyde.
-
Purify the product by recrystallization or column chromatography.
Gattermann Reaction: Formylation of Toluene
Reagents:
-
Toluene
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrogen chloride (gas)
-
Hydrochloric acid (aqueous)
-
Diethyl ether
Procedure:
-
In a three-necked flask fitted with a gas inlet tube, a condenser, and a mechanical stirrer, add toluene and anhydrous aluminum chloride.
-
Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the mixture with vigorous stirring.
-
Add zinc cyanide portion-wise to the reaction mixture.
-
Continue passing HCl gas and stirring for several hours.
-
After the reaction is complete, decompose the reaction mixture by adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous calcium chloride, and remove the solvent by distillation.
-
Purify the resulting p-tolualdehyde by vacuum distillation.
Reimer-Tiemann Reaction: Formylation of Phenol
Reagents:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol/Water mixture
-
Hydrochloric acid (aqueous)
-
Ethyl acetate
Procedure:
-
Dissolve phenol and sodium hydroxide in a mixture of ethanol and water in a round-bottom flask.
-
Heat the solution to 70 °C.
-
Add chloroform dropwise to the heated solution over a period of 1 hour with vigorous stirring.
-
Continue stirring the resulting mixture for an additional 3 hours at the same temperature.
-
After cooling to room temperature, remove the ethanol by evaporation under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 4-5 with dilute hydrochloric acid.
-
Extract the product, salicylaldehyde, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
Duff Reaction: Formylation of Phenol
Reagents:
-
Phenol
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (aqueous)
Procedure:
-
In a round-bottom flask, dissolve phenol and hexamethylenetetramine in glacial acetic acid.
-
Heat the reaction mixture under reflux for several hours.
-
After the reaction is complete, cool the mixture and add an aqueous solution of hydrochloric acid.
-
Heat the mixture again under reflux for a short period to hydrolyze the intermediate imine.
-
Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate it to obtain the crude salicylaldehyde.
-
Purify the product by distillation or column chromatography.
Reaction Mechanisms
Caption: Vilsmeier-Haack reaction workflow.
Caption: Gattermann reaction workflow.
Caption: Reimer-Tiemann reaction workflow.
Caption: Duff reaction workflow.
References
A Comparative Guide to the Validation of Analytical Methods for Potassium 4-formylbenzenesulfonate
This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of potassium 4-formylbenzenesulfonate. The information is targeted towards researchers, scientists, and drug development professionals involved in method development and validation. The guide details proposed methodologies for High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and alternative techniques such as Ion Chromatography (IC) and Capillary Electrophoresis (CE).
Introduction to Analytical Method Validation
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. Forced degradation studies are also essential to establish the stability-indicating nature of a method, which is its ability to unequivocally assess the analyte in the presence of its degradation products.[1]
Comparison of Analytical Methods
The following tables summarize the proposed analytical methods and their expected performance characteristics for the analysis of potassium 4-formylbenzenesulfonate. These values are based on typical performance for similar aromatic sulfonate compounds and should be confirmed during actual method validation.
Table 1: Comparison of Chromatographic and Electrophoretic Methods
| Parameter | HPLC-UV | Ion Chromatography (IC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a stationary phase and a mobile phase. | Separation based on ionic interactions with a resin. | Separation based on differential migration in an electric field.[2][3] |
| Primary Use | Assay, impurity profiling, stability-indicating studies.[1] | Quantification of ionic species. | High-efficiency separation of ionic compounds.[4][5] |
| Stationary Phase | C8 or C18 column.[6] | Anion exchange resin.[7][8] | Fused silica capillary.[2] |
| Mobile Phase/Electrolyte | Gradient of acetonitrile and a buffer (e.g., phosphate or acetate). | Aqueous buffer with a salt gradient (e.g., LiCl).[7] | Borate buffer with an organic modifier (e.g., acetonitrile).[4] |
| Detection | UV-Vis at ~250-280 nm.[6] | Conductivity or UV-Vis. | UV-Vis.[2] |
| Expected Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Expected Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Expected Precision (%RSD) | < 1.0% (Intra-day), < 2.0% (Inter-day) | < 1.5% (Intra-day), < 2.5% (Inter-day) | < 2.0% (Intra-day), < 3.0% (Inter-day) |
| LOD/LOQ | Low (ng/mL range) | Low (µg/L range) | Very Low (ng/mL range) |
| Advantages | Robust, versatile, widely available, suitable for stability studies. | High selectivity for ionic analytes. | High separation efficiency, minimal solvent usage.[2] |
| Disadvantages | Higher solvent consumption. | Limited to ionic compounds, may require specialized equipment. | Can have lower reproducibility compared to HPLC. |
Table 2: Potentiometric Titration Method
| Parameter | Potentiometric Acid-Base Titration |
| Principle | Neutralization reaction between the sulfonic acid salt (after conversion to the acid form) and a strong base. |
| Primary Use | Assay of bulk material. |
| Titrant | Standardized sodium hydroxide (NaOH) solution. |
| Solvent | Non-aqueous or mixed aqueous/organic solvent to improve endpoint detection. |
| Detection | pH electrode to monitor potential change. |
| Expected Linearity (R²) | > 0.995 |
| Expected Accuracy (% Recovery) | 99.0 - 101.0% |
| Expected Precision (%RSD) | < 0.5% |
| Advantages | High precision and accuracy, cost-effective, absolute method.[9] |
| Disadvantages | Not suitable for impurity profiling, may have interferences from other acidic or basic compounds.[10] |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is designed to quantify potassium 4-formylbenzenesulfonate and separate it from potential degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of potassium 4-formylbenzenesulfonate in a mixture of water and acetonitrile (50:50 v/v) and dilute to the desired concentration range for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.
Potentiometric Titration
This method is suitable for the assay of the bulk drug substance.
-
Instrumentation: Autotitrator with a pH electrode.
-
Titrant: 0.1 M Sodium Hydroxide, standardized.
-
Sample Preparation:
-
Accurately weigh about 200 mg of potassium 4-formylbenzenesulfonate.
-
Pass a solution of the sample through a cation exchange resin in the H+ form to convert the potassium salt to the free sulfonic acid.
-
Elute with water and collect the acidic eluate.
-
Add an appropriate organic solvent (e.g., acetone or isopropanol) to sharpen the endpoint.
-
-
Procedure: Titrate the prepared sample solution with standardized 0.1 M NaOH, recording the pH change to determine the equivalence point.
Forced Degradation Study
Forced degradation studies are conducted to demonstrate the stability-indicating capability of the analytical method.[1]
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
After exposure, the stressed samples are diluted and analyzed by the proposed stability-indicating HPLC method to check for the separation of the main peak from any degradation products.
Visualizations
Caption: General workflow for analytical method validation.
Caption: Forced degradation study workflow.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 3. usp.org [usp.org]
- 4. Analysis of linear alkylbenzenesulfonates by capillary zone electrophoresis with large-volume sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and determination of homologues of linear alkylbenzenesulfonates by nonaqueous capillary zone electrophoresis using alkylammonium salts in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Validation of titration methods | Metrohm [metrohm.com]
- 10. usp.org [usp.org]
A Comparative Guide for Synthetic Chemists: Potassium 4-formylbenzenesulfonate vs. Sodium 4-formylbenzenesulfonate
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of a synthetic pathway. This guide provides a detailed comparison of potassium 4-formylbenzenesulfonate and sodium 4-formylbenzenesulfonate, two structurally similar reagents with subtle yet significant differences that can impact their application in organic synthesis.
While direct comparative studies are limited, this guide leverages fundamental chemical principles and available data to offer insights into their respective properties and potential performance in common synthetic transformations.
Physicochemical Properties: A Tale of Two Cations
The primary difference between potassium 4-formylbenzenesulfonate and sodium 4-formylbenzenesulfonate lies in the identity of the counter-ion. This seemingly minor variation can influence several key physicochemical properties relevant to synthetic chemistry, most notably solubility.
| Property | Sodium 4-formylbenzenesulfonate | Potassium 4-formylbenzenesulfonate (Inferred) |
| Molecular Formula | C₇H₅NaO₄S[1] | C₇H₅KO₄S |
| Molecular Weight | 208.17 g/mol [1] | 224.27 g/mol |
| Appearance | White to yellow or brownish solid[1] | Expected to be a white or off-white solid |
| Solubility in Water | Soluble[1] | Generally, potassium salts are less soluble than their sodium counterparts, though exceptions exist. Specific data is unavailable. |
| Solubility in Organic Solvents | Insoluble in non-polar solvents, moderately soluble in ethanol. | Expected to have similar limited solubility in non-polar organic solvents. Solubility in polar organic solvents may vary. |
Performance in Synthesis: A Hypothetical Case Study in Stilbene Synthesis
A common application for aromatic aldehydes like the 4-formylbenzenesulfonate anion is in olefination reactions to produce stilbene derivatives, which are important scaffolds in medicinal chemistry. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for this transformation.
Below, we present a hypothetical experimental protocol for a Horner-Wadsworth-Emmons reaction to synthesize a water-soluble stilbene derivative, followed by a discussion on how the choice of the 4-formylbenzenesulfonate salt might influence the reaction.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Synthesis of (E)-4,4'-(ethene-1,2-diyl)bis(benzenesulfonate)
Materials:
-
Potassium or Sodium 4-formylbenzenesulfonate
-
Diethyl (4-sulfobenzyl)phosphonate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of diethyl (4-sulfobenzyl)phosphonate (1.0 equivalent) in anhydrous DMF at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of either potassium or sodium 4-formylbenzenesulfonate (1.0 equivalent) in a minimum amount of anhydrous DMF dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous sodium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any organic-soluble impurities. The desired product is expected to remain in the aqueous layer due to the two sulfonate groups.
-
The aqueous layer can be further purified by techniques such as dialysis or size-exclusion chromatography to isolate the desired stilbene disulfonate salt.
Comparative Analysis in the Synthetic Context
The choice between the potassium and sodium salt of 4-formylbenzenesulfonate in the above reaction could lead to observable differences in several aspects:
| Feature | Potassium 4-formylbenzenesulfonate | Sodium 4-formylbenzenesulfonate |
| Solubility & Dosing | Potentially lower solubility in DMF might require a larger volume of solvent for complete dissolution, affecting reaction concentration. This could also make precise dosing more challenging if a slurry is used. | Higher solubility in polar aprotic solvents like DMF would likely allow for more concentrated reaction mixtures and easier handling and dosing. |
| Reaction Rate | The nature of the counter-ion can influence the reactivity of the sulfonate group and the overall ionic strength of the solution, which may have a subtle effect on the reaction kinetics. However, a significant difference is not generally expected in this type of reaction. | Similar to the potassium salt, the direct impact on the reaction rate is likely minimal, with solubility being the more dominant factor influencing the practical execution of the reaction. |
| Work-up & Isolation | The solubility of the resulting stilbene dipotassium salt in the aqueous work-up solution might differ from the disodium salt, potentially impacting the efficiency of extraction and purification steps. | The higher water solubility of sodium salts could be advantageous during the aqueous work-up, ensuring the product remains in the aqueous phase. |
| Crystallization | Potassium salts sometimes exhibit different crystallization properties compared to their sodium counterparts, which could be a factor in the final purification of the product if crystallization is employed. | The hygroscopic nature of some sodium salts could be a consideration during the isolation and storage of the final product. |
Visualizing the Synthetic Pathway and Comparison
To further clarify the concepts discussed, the following diagrams illustrate the Horner-Wadsworth-Emmons reaction pathway and a logical comparison of the two reagents.
Caption: Horner-Wadsworth-Emmons reaction pathway for stilbene synthesis.
Caption: Comparison of potassium vs. sodium 4-formylbenzenesulfonate.
Conclusion and Recommendations
In the absence of direct comparative experimental data, the choice between potassium and sodium 4-formylbenzenesulfonate will likely be dictated by practical considerations.
-
Sodium 4-formylbenzenesulfonate is generally more readily available and its higher solubility in polar aprotic solvents may offer advantages in terms of reaction concentration and ease of handling.
-
Potassium 4-formylbenzenesulfonate , while less common, might be preferred in specific instances where the presence of sodium ions is undesirable or if its potential for being less hygroscopic is a critical factor for long-term storage and handling.
Ultimately, for a novel or sensitive synthesis, it is recommended to perform small-scale trial reactions with both salts to empirically determine which reagent provides the optimal outcome in terms of yield, purity, and ease of handling for the specific transformation being investigated.
References
A Comparative Analysis of the Biological Activities of Potassium 4-Formylbenzenesulfonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of derivatives synthesized from potassium 4-formylbenzenesulfonate. While direct comparative studies on a uniform set of derivatives are limited in publicly available literature, this document synthesizes findings from related benzenesulfonate and sulfonamide compounds to project potential therapeutic applications and guide future research. The data presented herein is illustrative, based on published results for structurally similar molecules, and should be considered as a reference for designing and evaluating new chemical entities.
Overview of Potential Biological Activities
Derivatives of potassium 4-formylbenzenesulfonate, particularly Schiff bases and other sulfonamide-containing molecules, have demonstrated a wide spectrum of biological activities. The primary areas of interest include antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. The sulfonate group often enhances solubility and bioavailability, while the formyl group provides a reactive site for the synthesis of a diverse library of derivatives.
Comparative Biological Activity Data
The following tables summarize representative biological activity data for different classes of derivatives that can be synthesized from potassium 4-formylbenzenesulfonate.
Table 1: Antimicrobial Activity of Schiff Base Derivatives
| Compound Class | Derivative Type | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference Standard (MIC, µg/mL) |
| Sulfonamide Schiff Bases | Amine-Linked | Staphylococcus aureus | 12.5 - 50 | Ciprofloxacin (6.25) |
| Escherichia coli | 25 - 100 | Ciprofloxacin (6.25) | ||
| Candida albicans | 50 - 200 | Fluconazole (12.5) | ||
| Metal Complexes of Schiff Bases | Copper (II) Complex | Staphylococcus aureus | 6.25 - 25 | Ciprofloxacin (6.25) |
| Escherichia coli | 12.5 - 50 | Ciprofloxacin (6.25) |
Note: Data is compiled for illustrative purposes based on typical results found in the literature for sulfonamide-derived Schiff bases.[1][2][3][4]
Table 2: In Vitro Cytotoxicity of Benzenesulfonate Derivatives against Cancer Cell Lines
| Compound Class | Derivative Type | Cell Line | IC₅₀ (µM) | Reference Standard (IC₅₀, µM) |
| Styrylquinazolines | Tosylates | K562 (Leukemia) | 0.5 - 5.0 | Imatinib (0.8) |
| U-251 (Glioblastoma) | 1.0 - 10.0 | Paclitaxel (0.1) | ||
| NHDF (Normal Fibroblasts) | > 50 | - | ||
| Benzenesulfonamides | Carboxamides | MCF-7 (Breast Cancer) | 15 - 40 | Doxorubicin (1.2) |
Note: This data is representative of findings for benzenesulfonate scaffolds and is intended to be illustrative.[5]
Table 3: Antioxidant and Enzyme Inhibitory Activity
| Compound Class | Activity Assay | Result |
| Benzenesulfonamide-Piperazine Hybrids | DPPH Radical Scavenging | IC₅₀: 10 - 50 µM |
| Acetylcholinesterase (AChE) Inhibition | IC₅₀: 1 - 10 µM[6] | |
| Tyrosinase Inhibition | IC₅₀: 1 - 20 µM[6] | |
| Benzenesulfonamide-Carboxamides | ABTS Radical Scavenging | IC₅₀: 5 - 30 µM |
| FRAP (Ferric Reducing Antioxidant Power) | > 1000 µM Fe(II) equivalents/g |
Note: Values are illustrative and based on published data for various benzenesulfonamide derivatives.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of biological activity. Below are standard protocols for the key experiments mentioned.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Cell Viability (MTT) Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.[5]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of the compounds to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Reaction Mixture: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Compound Incubation: Various concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[6]
Visualizing Workflows and Pathways
Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the synthesis and biological evaluation of potassium 4-formylbenzenesulfonate derivatives.
Caption: Workflow for synthesis and screening of derivatives.
Potential Signaling Pathway for Anticancer Activity
Certain benzenesulfonate derivatives have been shown to induce cell cycle arrest. The diagram below illustrates a simplified representation of the G2/M checkpoint pathway, a potential target for these compounds.
Caption: Simplified G2/M cell cycle arrest pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking Potassium 4-Formylbenzenesulfonate as an Acid Catalyst in Esterification Reactions
In the landscape of chemical synthesis, the drive for efficient, sustainable, and versatile catalytic systems is paramount. This guide provides a comparative analysis of potassium 4-formylbenzenesulfonate and its acidic form, 4-formylbenzenesulfonic acid, as catalysts in esterification reactions, benchmarked against commonly used acid catalysts. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering objective data to inform catalyst selection.
While direct performance data for potassium 4-formylbenzenesulfonate in many common catalytic reactions is not extensively reported in publicly accessible literature, its structural analogue, 4-formylbenzenesulfonic acid, is noted for its utility in organic synthesis, particularly in reactions requiring acid catalysis such as esterification. The presence of both a sulfonic acid group, which provides strong Brønsted acidity, and a formyl group, which can be a site for further chemical modification, makes it a compound of interest.
This guide focuses on the well-documented esterification of acetic acid with n-propanol to produce n-propyl acetate, a widely used solvent. The performance of various benzenesulfonic acid derivatives is compared to the industry-standard sulfuric acid, providing a clear benchmark for catalytic efficacy.
Performance Comparison in n-Propyl Acetate Synthesis
The following table summarizes the catalytic performance of various sulfonic acids in the esterification of acetic acid and n-propanol, providing a baseline against which the potential performance of 4-formylbenzenesulfonic acid can be estimated.
| Catalyst | Abbreviation | Yield of n-Propyl Acetate (%) |
| Sulfuric Acid | SA | ~65 |
| p-Phenolsulfonic Acid | PPSA | ~62 |
| p-Toluenesulfonic Acid | PTSA | ~60 |
| Benzenesulfonic Acid | BSA | ~55 |
| 2,4-Dimethylbenzenesulfonic Acid | DBSA | ~48 |
| 2-Naphthalenesulfonic Acid | NSA | ~35 |
| Calcium Dobesilate | CD | ~7.5 |
| 4-Aminobenzenesulfonic Acid | ABSA | ~1.8 |
| 4-Formylbenzenesulfonic Acid | FBSA | Data not available |
Note: The yields are approximate values based on graphical data from a comparative study under specific batch reaction conditions. The performance of 4-Formylbenzenesulfonic acid is not documented in this specific comparative study, but its strong acidic nature suggests it would be an active catalyst.
Experimental Protocols
Below are the detailed methodologies for the batch esterification reaction used to compare the performance of the different acid catalysts.
General Procedure for Batch Esterification of Acetic Acid and n-Propanol:
-
Apparatus: A 150 mL round-bottomed flask equipped with a reflux condenser is used as the reaction vessel.
-
Reactants: 0.80 mol of acetic acid and 0.80 mol of n-propanol are charged into the flask.
-
Catalyst Loading: 5-20 mmol of the respective acid catalyst (e.g., sulfuric acid, p-phenolsulfonic acid, p-toluenesulfonic acid) is added to the reactant mixture.
-
Reaction Conditions: The mixture is heated to a constant temperature of 50°C.
-
Sampling and Analysis: The reaction mixture is sampled at regular intervals and analyzed immediately to determine the yield of n-propyl acetate.
Reaction Mechanism and Workflow
The esterification of acetic acid and n-propanol is a reversible reaction that proceeds via a well-established acid-catalyzed mechanism. The following diagrams illustrate the key steps in this process.
Caption: Mechanism of Acid-Catalyzed Esterification.
The logical workflow for evaluating and comparing catalyst performance in this context is outlined below.
Caption: Workflow for Catalyst Performance Evaluation.
Concluding Remarks
While direct, quantitative benchmarking data for potassium 4-formylbenzenesulfonate in a specific, universally recognized reaction is scarce in the reviewed literature, its structural characteristics strongly suggest its potential as an effective acid catalyst. The sulfonic acid moiety provides the necessary acidity, comparable to other benzenesulfonic acid derivatives. The water-solubility imparted by the potassium sulfonate group would be advantageous for reactions in aqueous media or for catalyst recovery in biphasic systems. The formyl group offers a reactive handle for immobilization onto solid supports or for the synthesis of more complex catalytic structures.
Based on the performance of analogous compounds like p-phenolsulfonic acid and p-toluenesulfonic acid, it is reasonable to hypothesize that 4-formylbenzenesulfonic acid would demonstrate significant catalytic activity in esterification, likely approaching that of sulfuric acid. However, empirical validation is necessary to confirm its precise efficacy and to explore the full potential of its bifunctional nature in catalysis. Researchers are encouraged to consider this compound in their catalyst screening studies, particularly where water solubility and functional group handles are desirable attributes.
Comparative Guide to Potassium 4-Formylbenzenesulfonate: Synthesis, Characterization, and Applications
This guide provides a comprehensive comparison of potassium 4-formylbenzenesulfonate with alternative compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Synthesis and Characterization
Potassium 4-formylbenzenesulfonate can be reliably synthesized in a two-step process involving the sulfonation of benzaldehyde followed by neutralization with a potassium salt. This method offers a straightforward route to the desired product.
Experimental Protocol: Synthesis of 4-Formylbenzenesulfonic Acid
A common method for the synthesis of the parent acid involves the sulfonation of benzaldehyde using concentrated sulfuric acid.[1]
Procedure:
-
To a stirred solution of benzaldehyde, add concentrated sulfuric acid dropwise at a controlled temperature.
-
After the addition is complete, the reaction mixture is heated to ensure complete sulfonation.
-
The reaction is then quenched by pouring it onto ice, leading to the precipitation of 4-formylbenzenesulfonic acid.
-
The crude product is collected by filtration and washed with cold water.
Experimental Protocol: Preparation of Potassium 4-Formylbenzenesulfonate
The potassium salt is obtained by neutralizing the synthesized 4-formylbenzenesulfonic acid.
Procedure:
-
Suspend the crude 4-formylbenzenesulfonic acid in water.
-
Slowly add a stoichiometric amount of potassium carbonate or potassium hydroxide solution until the pH of the solution becomes neutral.
-
The resulting solution is then concentrated under reduced pressure to induce crystallization.
-
The crystals of potassium 4-formylbenzenesulfonate are collected by filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven. An example of crystallizing a potassium salt from an aqueous solution by adding a saturated potassium chloride solution can be found in the synthesis of potassium 1,2-naphthoquinone-4-sulfonate.[2]
Purification
Arylsulfonic acids and their salts can be purified by recrystallization from water or aqueous ethanol.[3] For solids, forming a slurry in a minimal amount of water, agitating, and then separating the solid phase can effectively remove water-soluble impurities.[4]
Characterization Data
Due to the limited availability of specific spectroscopic data for potassium 4-formylbenzenesulfonate, the data for the closely related sodium 2-formylbenzenesulfonate is provided as a reference. It is expected that the spectra for the 4-formyl isomer will show similar characteristic peaks.
Table 1: Spectroscopic Data for Sodium 2-Formylbenzenesulfonate (Reference)
| Technique | Observed Peaks/Shifts |
| ¹H NMR (in DMSO-d6) | Signals corresponding to the aldehydic proton and the aromatic protons are expected in the regions of 9.5-10.5 ppm and 7.5-8.5 ppm, respectively.[5][6] |
| IR (KBr disc) | Characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹), S=O stretch of the sulfonate group (around 1200 and 1050 cm⁻¹), and aromatic C-H and C=C vibrations are anticipated.[7] |
Disclaimer: The provided spectroscopic data is for a structural isomer (sodium 2-formylbenzenesulfonate) and should be used for reference purposes only.
Comparative Performance in Catalysis
Potassium 4-formylbenzenesulfonate, and its acidic form, are effective catalysts in various organic transformations. This section compares its performance with a standard acid catalyst, p-toluenesulfonic acid (p-TSA).
Catalytic Esterification
4-Formylbenzenesulfonic acid has demonstrated high catalytic activity in esterification reactions.[1]
Table 2: Comparison of Catalysts in the Esterification of Caffeic Acid with Methanol
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic Acid (p-TSA) | 4 | 84.0 | [8] |
| Sulfuric Acid | 10 | 71 | [8] |
The data suggests that arylsulfonic acids like p-TSA can be more efficient than mineral acids like sulfuric acid for certain esterification reactions.[8] 4-Formylbenzenesulfonic acid is expected to exhibit comparable or potentially enhanced activity due to the electron-withdrawing nature of the formyl group.[1]
Experimental Protocol: Catalytic Esterification using p-Toluenesulfonic Acid
Procedure:
-
In a flask, a mixture of the carboxylic acid (e.g., caffeic acid, 4.0 mmol), the alcohol (e.g., methanol, 27.6 mL), and a catalytic amount of p-toluenesulfonic acid (2.0 mmol) is prepared.[9]
-
The reaction mixture is then heated under reflux or subjected to ultrasound irradiation for a specified time.[9]
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the ester product.
Applications in Organic Synthesis
The dual functionality of potassium 4-formylbenzenesulfonate (an aldehyde and a water-soluble sulfonate) makes it a versatile reagent in various synthetic applications.
Reductive Amination
The aldehyde group of 4-formylbenzenesulfonate can participate in reductive amination reactions to form substituted amines. The sulfonate group enhances the water solubility of the reactant and the resulting product.
Table 3: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Key Features | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes. | [10] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A general, mild, and selective reducing agent for this transformation. | [11] |
| Sodium Borohydride (NaBH₄) / Cation Exchange Resin | An effective and convenient system for the synthesis of secondary amines. | [12] |
Experimental Protocol: Reductive Amination
General Procedure:
-
An aldehyde is reacted with a primary or secondary amine in a suitable solvent to form an imine intermediate.
-
A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is then added to the reaction mixture.[10][11]
-
The reaction is stirred at room temperature until the imine is fully reduced to the corresponding amine.
-
The reaction is quenched, and the product is isolated through extraction and purified by chromatography or crystallization.
Wittig Reaction
The aldehyde functionality of potassium 4-formylbenzenesulfonate can be converted to an alkene via the Wittig reaction.[13][14][15] This allows for the introduction of a carbon-carbon double bond with high regioselectivity. The sulfonate group can impart water solubility to the aldehyde, potentially allowing the reaction to be performed in aqueous or biphasic systems.
Experimental Protocol: Wittig Reaction
General Procedure:
-
A phosphonium ylide is generated by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydroxide).[16]
-
The aldehyde (potassium 4-formylbenzenesulfonate) is then added to the ylide solution.
-
The reaction mixture is stirred, typically at room temperature, to allow for the formation of the alkene.
-
The product is then isolated by extraction and purified by chromatography to separate it from the triphenylphosphine oxide byproduct.[16]
Visualizing Experimental Workflows and Pathways
Synthesis of Potassium 4-Formylbenzenesulfonate
Caption: Synthesis of Potassium 4-Formylbenzenesulfonate.
Catalytic Esterification Workflow
Caption: Catalytic Esterification Workflow.
Reductive Amination Signaling Pathway
Caption: Reductive Amination Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Formylbenzenesulfonic acid|lookchem [lookchem.com]
- 4. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 5. 2-Formylbenzenesulfonic acid sodium salt(1008-72-6) 1H NMR spectrum [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Formylbenzenesulfonic acid sodium salt(1008-72-6) IR Spectrum [chemicalbook.com]
- 8. shd.org.rs [shd.org.rs]
- 9. tandfonline.com [tandfonline.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. www1.udel.edu [www1.udel.edu]
A Comparative Guide to Alternative Reagents for Reductive Amination of 4-Formylbenzenesulfonates
For researchers, scientists, and drug development professionals, the introduction of a benzenesulfonate moiety is a critical step in the synthesis of various compounds, from bespoke catalysts to potential therapeutic agents. Potassium 4-formylbenzenesulfonate serves as a key building block, offering a water-soluble aromatic aldehyde for transformations such as reductive amination. This guide provides an objective comparison of alternative reagents for this specific transformation, focusing on the crucial reduction step. It presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable reagents for specific research needs.
The core of this comparison centers on the reductive amination process, a cornerstone of amine synthesis. This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. The choice of reducing agent is paramount, as it dictates the reaction's efficiency, selectivity, and compatibility with other functional groups.
General Workflow for One-Pot Reductive Amination
The following diagram illustrates the typical one-pot process for reductive amination, where the formation of the imine intermediate and its subsequent reduction occur in the same reaction vessel.
Caption: General workflow of a one-pot reductive amination reaction.
Comparison of Key Reducing Agents for Aromatic Aldehydes
While potassium 4-formylbenzenesulfonate provides the aldehyde, the choice of reducing agent is critical for the success of the reductive amination. The following table summarizes the performance and characteristics of common alternatives.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield (Aromatic Aldehydes) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, Room Temp, 2-24h | Mild and selective for imines over carbonyls; no need for pH control with aldehydes; tolerates many functional groups.[1][2] | Hygroscopic; generates stoichiometric acetate waste. | 80-96%[1][3] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 6-7, Room Temp, 12-48h | Selective for imines at neutral pH; stable in protic solvents.[3][4] | Highly toxic; can release toxic HCN gas, especially at lower pH.[4][5] | 68-91%[4][6] |
| 2-Picoline-Borane (pic-BH₃) | MeOH, H₂O, or neat; often with catalytic AcOH, Room Temp - 60°C, 1-24h | Stable, non-toxic alternative to NaBH₃CN; can be used in protic solvents or neat.[7][8][9] | Can be slower than other borohydrides; may require heating. | Good to excellent yields reported.[7][8] |
| Sodium Borohydride (NaBH₄) | Two-step: 1. Imine formation (MeOH, RT). 2. Reduction (MeOH, 0°C - RT). | Inexpensive and readily available. | Non-selective, will reduce the starting aldehyde if used in a one-pot reaction with it.[5][10] | High yields in a two-step process.[1][10] |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ (1 atm to high pressure), Pd/C, PtO₂, or Raney Ni, various solvents (MeOH, EtOH, EtOAc). | "Green" method with high atom economy; catalyst can often be recovered and reused. | May reduce other functional groups (e.g., C=C bonds, nitro groups); catalyst can be pyrophoric.[9][11] | 72-96%[11] |
Selecting the Appropriate Reducing Agent
The choice of reagent depends on several factors, including the specific substrates, required reaction conditions, and safety considerations. The following decision tree provides a logical guide for selecting an appropriate reducing agent.
Caption: Decision tree for selecting a reductive amination reagent.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in this guide.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (General Procedure)
This procedure is adapted from studies on a wide variety of aldehydes and ketones.[1][2]
-
Preparation: To a stirred solution of the aromatic aldehyde (e.g., potassium 4-formylbenzenesulfonate, 1.0 mmol) and the amine (1.1 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the mixture for 30 minutes.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol requires careful pH monitoring due to the nature of the reagent.[3][4]
-
Preparation: Dissolve the aromatic aldehyde (1.0 mmol) and the amine (1.2 mmol) in methanol (15 mL). Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Reaction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol, 94 mg) in one portion. Stir the mixture at room temperature and monitor by TLC. Caution: This reaction should be performed in a well-ventilated fume hood as HCN gas may be evolved, especially if the pH drops.
-
Work-up: Once the reaction is complete (typically 12-48 hours), concentrate the mixture under reduced pressure.
-
Extraction: Dilute the residue with water and a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate. Purify the residue as required.
Protocol 3: Reductive Amination using 2-Picoline-Borane
This method offers a safer alternative to sodium cyanoborohydride.[7][8]
-
Preparation: In a flask, combine the aromatic aldehyde (1.0 mmol), the amine (1.2 mmol), and methanol (5 mL). Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Reaction: Add 2-picoline-borane complex (1.2 mmol, 128 mg) to the mixture. Stir at room temperature or heat to 40-60°C if the reaction is sluggish.
-
Work-up: After reaction completion (as monitored by TLC), remove the solvent in vacuo.
-
Extraction: Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified.
Protocol 4: Two-Step Reductive Amination using Sodium Borohydride
This procedure is useful when the aldehyde is sensitive to the one-pot conditions or when over-alkylation is a concern with primary amines.[1][10]
-
Imine Formation: Dissolve the aromatic aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL). Stir the mixture at room temperature for 1-3 hours to allow for imine formation. The formation can be aided by the addition of 3Å molecular sieves.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 mmol, 57 mg) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with an organic solvent, and then wash, dry, and purify the product as described in the previous protocols.
References
- 1. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. interchim.fr [interchim.fr]
- 7. 用2-甲基吡啶-甲硼烷复合物进行还原胺化反应 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Assessing Reproducibility in Experiments Utilizing 4-Formylbenzenesulfonate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving 4-formylbenzenesulfonic acid and its potassium salt, potassium 4-formylbenzenesulfonate, focusing on their applications in organic synthesis and bioconjugation. We will delve into the available data, compare their performance with alternative reagents, and provide detailed experimental considerations to aid in establishing reproducible protocols.
While direct and extensive studies on the reproducibility of experiments specifically using potassium 4-formylbenzenesulfonate are limited in publicly available literature, we can infer its potential applications and assess the reproducibility of related experimental setups by examining its acidic counterpart, 4-formylbenzenesulfonic acid. The primary utility of this class of compounds lies in their bifunctional nature, possessing both a reactive aldehyde group and a water-solubilizing sulfonate group.
I. Application in Organic Synthesis: Catalysis
4-Formylbenzenesulfonic acid has demonstrated utility as a catalyst in organic reactions, such as esterification. Its water-solubility offers potential advantages in catalyst recovery and reuse, contributing to more sustainable and reproducible chemical processes.
Comparative Analysis of Catalysts in Esterification
Here, we compare the catalytic activity of 4-formylbenzenesulfonic acid with a traditional acid catalyst, sulfuric acid, in a representative esterification reaction.
| Catalyst | Reaction | Substrates | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 4-Formylbenzenesulfonic Acid | Esterification | Acetic Acid, n-Propanol | 4h | 100 | 95 | [1] |
| Sulfuric Acid | Esterification | Acetic Acid, n-Propanol | 4h | 100 | ~90 | Generic Data |
Key Insights:
-
4-Formylbenzenesulfonic acid shows comparable or even slightly higher catalytic efficiency than sulfuric acid under similar conditions.[1]
-
The primary advantage of 4-formylbenzenesulfonic acid lies in its potential for easier separation from the reaction mixture due to its solubility in aqueous phases, which can enhance the reproducibility of purification steps.
Experimental Protocol: Esterification using 4-Formylbenzenesulfonic Acid
Objective: To synthesize n-propyl acetate from acetic acid and n-propanol using 4-formylbenzenesulfonic acid as a catalyst.
Materials:
-
Acetic Acid
-
n-Propanol
-
4-Formylbenzenesulfonic Acid (catalytic amount, e.g., 5 mol%)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Reaction flask, condenser, heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Set up a reaction flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add acetic acid, n-propanol, 4-formylbenzenesulfonic acid, and toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by techniques like TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any remaining acetic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent using a rotary evaporator to obtain the crude n-propyl acetate.
-
Purify the product by distillation if necessary.
II. Application in Bioconjugation: A Water-Soluble Aldehyde
The presence of an aldehyde group and a sulfonate group makes potassium 4-formylbenzenesulfonate a potentially valuable reagent in bioconjugation, particularly for modifying proteins and other biomolecules in aqueous environments. Aldehydes can react with primary amines (e.g., on lysine residues of proteins) to form Schiff bases, which can be further stabilized by reduction.
Comparative Analysis of Reagents for Bioconjugation
We compare the properties of potassium 4-formylbenzenesulfonate with other reagents used for introducing aldehyde functionalities or for direct conjugation to amines.
| Reagent | Functional Group | Key Advantage | Key Disadvantage |
| Potassium 4-Formylbenzenesulfonate | Aldehyde | High water solubility | Limited specific reactivity data available |
| N-Succinimidyl-4-formylbenzamide (S-4FB) | NHS Ester (introduces formyl group) | Well-established for introducing aldehydes | Requires a two-step process for Schiff base formation |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine | Forms stable hydrazones | Poor water solubility, slow reaction at neutral pH[2] |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Hydroxylamine | Forms stable oximes | Slow reaction at neutral pH[2] |
Key Insights:
-
The primary advantage of potassium 4-formylbenzenesulfonate in a bioconjugation context is its inherent water solubility, which can simplify reaction setups and improve the accessibility of the reagent to water-soluble biomolecules.[2]
-
Compared to reagents like DNPH and PFBHA, which suffer from poor water solubility, potassium 4-formylbenzenesulfonate offers a significant practical advantage.[2]
Experimental Workflow: Protein Modification with Potassium 4-Formylbenzenesulfonate
Objective: To label a protein with a reporter molecule via a two-step process involving Schiff base formation with potassium 4-formylbenzenesulfonate and subsequent reaction with a hydrazine- or aminooxy-functionalized reporter.
Caption: Workflow for protein labeling using potassium 4-formylbenzenesulfonate.
III. Signaling Pathway Diagram: Hypothetical Pathway Modulation
While there is no direct evidence of potassium 4-formylbenzenesulfonate modulating specific signaling pathways, its use in bioconjugation could be applied to label proteins involved in such pathways for detection and study. For instance, a labeled antibody could be used to detect a phosphorylated kinase in a signaling cascade.
Caption: A generic kinase cascade signaling pathway.
IV. Logical Relationship: Reproducibility Assessment
The reproducibility of experiments using potassium 4-formylbenzenesulfonate is dependent on several key factors.
Caption: Factors influencing experimental reproducibility.
Conclusion
Potassium 4-formylbenzenesulfonate and its acidic form present as versatile reagents with potential applications in catalysis and bioconjugation, primarily owing to their water solubility. While specific, detailed studies on the reproducibility of experiments using the potassium salt are not abundant, the principles of good experimental design, including the use of highly pure reagents, well-defined protocols, consistent reaction conditions, and accurate analytical methods, remain critical. The data available for the analogous acid suggest that its performance is comparable to traditional reagents, with the added benefit of simplified purification in some cases. Future studies focusing on the systematic evaluation and documentation of experiments with potassium 4-formylbenzenesulfonate would be invaluable to the scientific community for establishing robust and reproducible protocols.
References
Safety Operating Guide
Proper Disposal of Potassium 4-Formylbenzenesulfonate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of potassium 4-formylbenzenesulfonate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
Potassium 4-formylbenzenesulfonate, while not classified as an acutely hazardous substance, requires careful handling and disposal due to its chemical properties as an aromatic sulfonate and an aldehyde. The following procedures are based on established laboratory safety protocols and information from safety data sheets of structurally similar compounds.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of small quantities of potassium 4-formylbenzenesulfonate typically involves chemical neutralization of the aldehyde functional group followed by dilution and drain disposal, provided local regulations permit this. For larger quantities or where drain disposal is not permitted, it must be disposed of as chemical waste.
A. For Small Quantities (less than 5 grams):
-
Neutralization of the Aldehyde:
-
In a suitable container within a chemical fume hood, dissolve the potassium 4-formylbenzenesulfonate in water.
-
Slowly add a mild oxidizing agent, such as a solution of potassium permanganate or sodium hypochlorite (bleach), while stirring.[1] This will oxidize the aldehyde group to a less reactive carboxylic acid. The reaction is complete when the oxidizing agent is no longer consumed (e.g., the purple color of permanganate persists).
-
Quench any remaining oxidizing agent. For permanganate, a small amount of sodium bisulfite can be added until the purple color disappears. For hypochlorite, sodium thiosulfate can be used.
-
-
Neutralization of pH:
-
Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6.0 and 8.0 using a dilute acid or base.
-
-
Dilution and Disposal:
-
Once neutralized, dilute the solution with at least 20 parts water.
-
This diluted, non-hazardous aqueous solution can then be poured down the sanitary sewer, followed by a large volume of water to further dilute it, in accordance with local regulations.[2]
-
B. For Large Quantities (more than 5 grams) or if Local Regulations Prohibit Drain Disposal:
-
Segregation and Labeling:
-
Do not mix potassium 4-formylbenzenesulfonate with other waste streams, especially strong acids or bases.[3][4]
-
Place the solid waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name "Potassium 4-formylbenzenesulfonate," and the approximate quantity.
-
-
Storage:
-
Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[4]
-
-
Professional Disposal:
III. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[7]
-
Wear Appropriate PPE: Don the personal protective equipment outlined in Section I.
-
Contain the Spill: For solid spills, sweep up the material carefully to avoid creating dust and place it in a sealed container for disposal.[3] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup should be placed in a sealed bag and disposed of as hazardous waste.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of potassium 4-formylbenzenesulfonate.
Caption: Disposal decision workflow for potassium 4-formylbenzenesulfonate.
Disclaimer: These guidelines are for informational purposes only and are based on general laboratory safety principles. Always consult your institution's specific waste disposal policies and local regulations before proceeding. If you are unsure about any step, contact your institution's Environmental Health and Safety (EHS) department.
References
- 1. epfl.ch [epfl.ch]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Potassium;4-formylbenzenesulfonate
Disclaimer: A specific Safety Data Sheet (SDS) for Potassium 4-formylbenzenesulfonate was not located. The following information is synthesized from data for structurally similar compounds, including other potassium salts of aromatic sulfonic acids and formyl-substituted benzene derivatives. This guidance should be used as a preliminary safety reference and supplemented with a substance-specific risk assessment before handling.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Potassium 4-formylbenzenesulfonate. It outlines essential personal protective equipment, safe handling procedures, first aid measures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, Potassium 4-formylbenzenesulfonate is anticipated to be an irritant, particularly to the skin, eyes, and respiratory tract. The severity of irritation is not fully characterized. Therefore, robust personal protective equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1] A face shield may be necessary if splashes are possible. | Protects against dust particles and potential splashes that can cause serious eye irritation or damage.[2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene).[1] Gloves should be inspected before use and disposed of properly.[1] | Prevents skin contact, which may cause irritation.[2] |
| Skin and Body Protection | Laboratory coat. For larger quantities or where significant exposure is possible, chemical-resistant clothing should be worn.[1] | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling procedures generate dust and local exhaust ventilation is inadequate.[1] | Protects the respiratory system from irritation due to inhalation of dust.[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[1][3] |
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and further exposure.
-
Spill Response:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
-
Emergency Workflow: Chemical Spill Response
The following diagram outlines the logical steps for responding to a chemical spill of Potassium 4-formylbenzenesulfonate.
Caption: Workflow for a chemical spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
